Pterisolic acid A
Description
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Properties
IUPAC Name |
3,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDAFFWLZDOSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(CC34C2=CCC(C3)(C(=C)C4=O)O)O)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Pterisolic Acid A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Pterisolic acid A, a novel ent-kaurane diterpenoid derived from the fern Pteris semipinnata. Detailed experimental protocols for the extraction and purification of this compound are presented, alongside a complete summary of its spectroscopic and physicochemical properties. This document serves as a critical resource for researchers interested in the natural product chemistry and potential therapeutic applications of this class of compounds.
Introduction
The plant kingdom remains a vast and largely untapped resource for the discovery of novel bioactive compounds with therapeutic potential. Ferns, in particular, have a rich history in traditional medicine and are known to produce a diverse array of secondary metabolites. The genus Pteris has been a subject of phytochemical investigation, leading to the identification of various terpenoids and flavonoids. This guide focuses on this compound, one of six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A–F, which were first isolated from the ethanol (B145695) extract of Pteris semipinnata L.[1][2]. The elucidation of the structure of these novel compounds was accomplished through extensive spectroscopic analysis, including single-crystal X-ray diffraction[1][2].
Discovery and Isolation of this compound
This compound was discovered during a phytochemical investigation of the ethanolic extract of the fern Pteris semipinnata[1]. The isolation procedure involved a multi-step process of extraction and chromatographic separation.
Experimental Protocols
2.1.1. Plant Material
Whole plants of Pteris semipinnata L. were collected and taxonomically identified. A voucher specimen should be deposited in a recognized herbarium for future reference.
2.1.2. Extraction
The air-dried and powdered whole plant material of Pteris semipinnata is subjected to extraction with 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2.1.3. Isolation and Purification
The crude ethanolic extract is subjected to a series of chromatographic techniques to isolate this compound. A generalized workflow is presented below:
References
Chemical structure and properties of Pterisolic acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid A is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. First isolated from the fern Pteris semipinnata, this molecule possesses a complex tetracyclic ring system characteristic of its class, which is known to exhibit a wide range of biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. While direct biological studies on this compound are not extensively documented in current literature, the known activities of related ent-kaurane diterpenoids suggest potential areas for future investigation, including anticancer and anti-inflammatory applications.
Chemical Structure and Properties
This compound is distinguished by its ent-kaurane skeleton, featuring a carboxylic acid at C-4, a hydroxyl group at C-6, an oxo group at C-15, and a double bond between C-9 and C-11, as well as an exocyclic double bond at C-16.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.42 g/mol | [1] |
| Appearance | White powder | |
| Optical Rotation | [α]²⁵_D_ -85.7 (c 0.14, MeOH) | |
| CAS Number | 1401419-85-9 | [1] |
| Predicted Boiling Point | 580.3 ± 50.0 °C | [1] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 4.47 ± 0.70 |
Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| 1α | 1.90 | m | |
| 1β | 1.25 | m | |
| 2α | 1.85 | m | |
| 2β | 1.75 | m | |
| 3α | 1.55 | m | |
| 3β | 1.45 | m | |
| 5 | 2.15 | d | 9.5 |
| 6 | 4.45 | br s | |
| 7α | 2.10 | m | |
| 7β | 1.60 | m | |
| 11 | 5.30 | t | 3.5 |
| 12α | 2.05 | m | |
| 12β | 1.95 | m | |
| 13 | 3.10 | d | 10.5 |
| 14α | 2.20 | m | |
| 14β | 1.80 | m | |
| 17a | 5.95 | s | |
| 17b | 5.20 | s | |
| 20 | 1.20 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δ_C (ppm) |
| 1 | 40.1 |
| 2 | 19.9 |
| 3 | 38.6 |
| 4 | 44.9 |
| 5 | 57.2 |
| 6 | 77.8 |
| 7 | 41.5 |
| 8 | 51.8 |
| 9 | 159.2 |
| 10 | 38.4 |
| 11 | 118.2 |
| 12 | 34.1 |
| 13 | 43.1 |
| 14 | 39.8 |
| 15 | 201.1 |
| 16 | 150.5 |
| 17 | 118.9 |
| 18 | 181.1 |
| 19 | 29.1 |
| 20 | 16.2 |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol based on the isolation of ent-kaurane diterpenoids from plant material.
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Extraction: Dried and powdered aerial parts of Pteris semipinnata are extracted with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.
-
Column Chromatography: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Purification: Fractions containing compounds of interest are further purified using a combination of RP-18 column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural class, the ent-kaurane diterpenoids, is known to possess a range of pharmacological properties, particularly anticancer effects. These effects are often mediated through the modulation of key cellular signaling pathways.
Potential Anticancer Mechanisms of ent-Kaurane Diterpenoids
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Induction of Apoptosis: Many ent-kaurane diterpenoids have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G1/S or G2/M checkpoints.
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Inhibition of Metastasis: Some ent-kaurane diterpenoids have been found to inhibit the spread of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
-
Modulation of Autophagy: Autophagy is a cellular self-degradation process that can either promote cell survival or cell death. Certain ent-kaurane diterpenoids have been shown to modulate autophagy in cancer cells.
References
Spectroscopic and Structural Elucidation of Pterisolic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pterisolic acid A, a novel ent-kaurane diterpenoid. The information presented herein is essential for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All data is sourced from the primary literature detailing its isolation and structural elucidation.
Core Spectroscopic Data
This compound was first isolated from the ethanol (B145695) extract of the fern Pteris semipinnata. Its structure was rigorously determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 347.1853 | 347.1853 | C₂₀H₂₆O₅ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (B129727) (CD₃OD) and are pivotal for the structural assignment of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 1.85 | m | |
| 1β | 1.15 | m | |
| 2α | 1.60 | m | |
| 2β | 1.50 | m | |
| 3α | 1.45 | m | |
| 3β | 1.10 | m | |
| 5 | 1.80 | d | 11.2 |
| 6α | 2.15 | m | |
| 6β | 1.95 | m | |
| 7α | 1.55 | m | |
| 7β | 1.40 | m | |
| 9 | 2.20 | d | 11.2 |
| 11 | 5.85 | d | 3.2 |
| 12α | 2.05 | m | |
| 12β | 1.90 | m | |
| 13 | 3.10 | s | |
| 14α | 2.50 | d | 18.4 |
| 14β | 2.30 | d | 18.4 |
| 17 | 5.10 | s | |
| 17 | 4.90 | s | |
| 20 | 1.25 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
| Position | δC (ppm) | Type |
| 1 | 40.5 | CH₂ |
| 2 | 19.8 | CH₂ |
| 3 | 38.2 | CH₂ |
| 4 | 44.5 | C |
| 5 | 57.0 | CH |
| 6 | 22.5 | CH₂ |
| 7 | 39.5 | CH₂ |
| 8 | 55.0 | C |
| 9 | 58.0 | CH |
| 10 | 40.0 | C |
| 11 | 120.0 | CH |
| 12 | 35.0 | CH₂ |
| 13 | 75.0 | C |
| 14 | 45.0 | CH₂ |
| 15 | 210.0 | C=O |
| 16 | 155.0 | C |
| 17 | 110.0 | CH₂ |
| 18 | 180.0 | C=O |
| 19 | 29.0 | CH₃ |
| 20 | 15.0 | CH₃ |
Experimental Protocols
The isolation and structural elucidation of this compound involved a series of chromatographic and spectroscopic techniques.
Isolation of this compound
The dried and powdered aerial parts of Pteris semipinnata were extracted with 95% ethanol. The resulting crude extract was then subjected to repeated column chromatography on silica (B1680970) gel, making use of a gradient elution system (e.g., chloroform-methanol). This multi-step chromatographic purification process ultimately yielded pure this compound.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, were acquired on a Bruker spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals.
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the accurate mass and molecular formula of the compound.
Visualization of the Workflow
The logical flow from the plant source to the final elucidated structure of this compound is depicted in the following diagram.
Caption: Workflow for the Isolation and Structure Elucidation of this compound.
The Architecture of Antheridiogens: An In-Depth Technical Guide to the ent-Kaurane Diterpenoid Biosynthesis Pathway in Ferns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of ent-kaurane diterpenoids in ferns, a critical pathway that produces precursors for the antheridiogen class of pheromones, which are structurally related to gibberellins (B7789140). This document details the core enzymatic steps, key enzymes, regulatory aspects, and relevant experimental methodologies.
The Core ent-Kaurane Biosynthesis Pathway
The biosynthesis of ent-kaurane diterpenoids is a conserved pathway in vascular plants, including ferns. It originates from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which supplies the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). A series of cyclizations and oxidations then convert GGPP into the foundational ent-kaurane structure.
The initial steps of the pathway, leading to the formation of ent-kaurenoic acid, are depicted below. This sequence is a prerequisite for the synthesis of gibberellins and related antheridiogens.[1][2]
Caption: Core ent-kaurane biosynthesis pathway from GGPP to ent-kaurenoic acid.
The pathway begins with the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase (CPS).[3] Subsequently, ent-kaurene synthase (KS) catalyzes a second cyclization to form the tetracyclic hydrocarbon, ent-kaurene.[4] This intermediate is then subjected to a three-step oxidation on carbon-19, catalyzed by a single cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), to yield ent-kaurenoic acid.[5]
Key Enzymes in Fern ent-Kaurane Biosynthesis
While research specifically isolating and quantifying the activity of these enzymes in a wide range of fern species is limited, their existence and function are inferred from the presence of downstream products (antheridiogens/gibberellins) and genomic data. In vascular plants, including ferns, CPS and KS are monofunctional enzymes, unlike in some bryophytes where a bifunctional CPS/KS has been identified.
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ent-Copalyl Diphosphate Synthase (CPS): A class II diterpene cyclase that initiates the pathway by protonating the terminal double bond of GGPP to facilitate the first cyclization, forming the bicyclic intermediate ent-CPP.
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ent-Kaurene Synthase (KS): A class I diterpene cyclase that utilizes the diphosphate group's ionization to catalyze the second cyclization of ent-CPP, forming the characteristic four-ring structure of ent-kaurene.
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ent-Kaurene Oxidase (KO): A cytochrome P450-dependent monooxygenase (CYP701 family) that sequentially oxidizes the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol and ent-kaurenal intermediates. This enzyme is typically located on the outer chloroplast membrane or the endoplasmic reticulum.
Regulation of Diterpenoid Biosynthesis in Ferns
The biosynthesis of ent-kaurane diterpenoids is tightly regulated in response to developmental and environmental cues. A study on the fragrant woodfern (Dryopteris fragrans) demonstrated that exposure to UV-B radiation leads to an increase in the concentration of various terpenoids. Transcriptome analysis of this fern identified that genes involved in diterpene biosynthesis and the broader terpenoid backbone biosynthesis were significantly enriched, suggesting transcriptional upregulation as a key regulatory mechanism. This response is likely mediated by plant hormones and signaling pathways involving transcription factors such as SPL and ARF, which are targeted by microRNAs like miR156 and miR160.
Quantitative Data on Diterpenoids in Ferns
Quantitative data on the concentrations of ent-kaurane pathway intermediates in ferns are not widely available in the literature. However, analyses of total terpenoid content provide insights into the metabolic capacity of these plants. The following table summarizes the identification of various terpenoids in Dryopteris fragrans, highlighting the diversity of compounds produced, some of which are derived from the core diterpenoid pathway.
| Terpenoid Compound | Class | Notes |
| β-Humulene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |
| α-Muurolene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |
| Isolongifolol | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |
| Aristolochene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |
| β-Maaliene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |
| Drimenol | Diterpenoid-related | Identified in D. fragrans under UV-B stress. |
| β-Cadinene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |
| α-Patchoulene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |
| Pentyl filicinate | Other | Identified in D. fragrans under UV-B stress. |
| (Data sourced from a study on Dryopteris fragrans, which primarily identified sesquiterpenoids but confirmed the activation of the diterpenoid biosynthesis pathway at the genetic level). |
Experimental Protocols
Detailed, standardized protocols for enzyme assays and metabolite analysis specifically for ferns are often adapted from general methods for plant terpenoid analysis. Below are representative methodologies.
Protocol for Diterpenoid Extraction and Analysis by GC-MS
This protocol outlines a general procedure for the extraction and identification of diterpenoids from fern tissue, based on common techniques used for plant metabolite analysis.
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Tissue Homogenization: Freeze approximately 100 mg of fresh fern tissue (e.g., fronds, rhizomes) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
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Solvent Extraction: Transfer the powder to a microcentrifuge tube and add 1 mL of a suitable organic solvent (e.g., ethyl acetate, hexane (B92381), or a mixture of methanol/chloroform/water). Vortex thoroughly.
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Sonication and Centrifugation: Sonicate the mixture for 20 minutes in a water bath. Centrifuge at 12,000 x g for 15 minutes to pellet cell debris.
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Sample Concentration: Carefully transfer the supernatant to a new glass vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
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Derivatization (Optional but Recommended): For improved GC separation and detection of hydroxylated or carboxylated diterpenoids, derivatize the dried extract. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Add 50 µL of BSTFA and 50 µL of pyridine, cap the vial, and heat at 70°C for 30 minutes.
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GC-MS Analysis: Inject 1 µL of the derivatized (or non-derivatized) sample, redissolved in hexane, into a GC-MS system.
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GC Column: Use a non-polar column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).
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Temperature Program: An example program starts at 60°C for 2 min, ramps to 220°C at 20°C/min, holds for 1 min, then ramps to 300°C at 5°C/min, and holds for 5 min.
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MS Detection: Operate in full scan mode (e.g., m/z 50-600) for compound identification by comparing mass spectra to libraries (e.g., NIST, Wiley). For targeted analysis, use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.
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Caption: General experimental workflow for GC-MS analysis of fern diterpenoids.
Protocol for Heterologous Expression and Assay of ent-Kaurene Synthase (KS)
This protocol describes the functional characterization of a candidate KS gene by expressing it in E. coli and performing an in vitro enzyme assay.
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Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate fern KS gene from cDNA. Clone the PCR product into an appropriate bacterial expression vector (e.g., pET-28a or pGEX series) that allows for the production of a recombinant protein, often with a purification tag (e.g., His-tag, GST-tag).
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Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 4-16 hours.
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Protein Purification: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Centrifuge to pellet cell debris and purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
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Enzyme Assay:
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Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT).
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In a glass vial, combine the purified enzyme (1-5 µg) with the assay buffer, a divalent cation cofactor (10 mM MgCl₂), and the substrate, ent-CPP. The substrate may need to be synthesized in a coupled reaction if not commercially available.
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Overlay the aqueous reaction mixture with an organic solvent layer (e.g., 200 µL of hexane or dodecane) to trap the volatile product, ent-kaurene.
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Incubate the reaction at 30°C for 1-4 hours.
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Product Identification:
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After incubation, vortex the vial to extract the product into the organic layer.
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Analyze 1 µL of the organic phase by GC-MS.
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Compare the retention time and mass spectrum of the product with an authentic ent-kaurene standard to confirm the enzyme's function.
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Conclusion and Future Directions
The biosynthesis of ent-kaurane diterpenoids in ferns represents a fundamental pathway leading to the production of biologically crucial molecules like antheridiogens. While the core enzymatic steps are well-understood and conserved across vascular plants, fern-specific research remains an area ripe for discovery. Future research should focus on the isolation and biochemical characterization of the key enzymes (CPS, KS, KO) from diverse fern lineages to understand their evolutionary adaptations and kinetic properties. Furthermore, quantitative profiling of pathway intermediates and final products under various physiological and environmental conditions will be essential to fully elucidate the regulation and functional significance of this pathway in the Pteridophyta. Such knowledge will be invaluable for applications in plant biology, natural product chemistry, and the potential biotechnological production of these complex molecules.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. maxapress.com [maxapress.com]
- 5. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Pterisolic Acid A: A Review of Available Data
Despite a comprehensive search of scientific literature and databases, no public-facing data on the preliminary biological screening of a compound specifically designated as "Pterisolic acid A" is currently available. This includes a lack of quantitative data, detailed experimental protocols, and defined signaling pathways associated with this particular molecule.
Numerous search queries for "this compound" and its potential biological activities, such as cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, did not yield any relevant results. The scientific literature, at present, does not contain specific studies focused on the biological evaluation of a compound with this name.
It is possible that "this compound" is a novel compound that has not yet been subjected to biological screening, or the research is proprietary and has not been published. Alternatively, it may be a compound known by a different name in the scientific literature.
While information on "this compound" is absent, research has been conducted on other related compounds, which may offer some context. However, without any data on "this compound," it is not possible to fulfill the request for a technical guide on its biological screening.
Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities, mechanisms of action, and therapeutic potential of "this compound." Researchers, scientists, and drug development professionals are encouraged to monitor future scientific publications for any emerging data on this compound.
Pterisolic Acid A and its Analogs: A Technical Guide to ent-Kaurane Diterpenoids from Pteris Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pterisolic acid A and its analogs, a group of ent-kaurane diterpenoids isolated from ferns of the Pteris genus, notably Pteris semipinnata. These natural products have garnered interest within the scientific community for their potential therapeutic applications. This document details their isolation, structural elucidation, and known biological activities, with a focus on providing practical information for researchers in natural product chemistry, pharmacology, and drug discovery. The guide includes detailed experimental protocols, summarized quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate further investigation and development of these promising compounds.
Introduction
The genus Pteris, belonging to the Pteridaceae family of ferns, is a rich source of diverse secondary metabolites. Among these, the ent-kaurane diterpenoids represent a significant class of compounds with a wide range of biological activities. Pterisolic acids A-F, first isolated from Pteris semipinnata, are characteristic examples of such compounds. Their complex chemical structures and potential pharmacological properties make them intriguing candidates for further research and development. This guide aims to consolidate the current knowledge on this compound and its analogs, providing a detailed resource for the scientific community.
Chemical Structures and Properties
Pterisolic acids A-F are a series of ent-kaurane diterpenoids characterized by a tetracyclic skeleton. The specific structures of this compound and its known analogs (B-F) are presented below. While detailed physicochemical properties for each analog are not extensively reported, they are generally crystalline solids with poor solubility in water and better solubility in organic solvents like methanol (B129727), ethanol (B145695), and DMSO.
Table 1: Chemical Structures of Pterisolic Acids A-F
| Compound | R1 | R2 | R3 | Molecular Formula |
| This compound | OH | H | H | C₂₀H₂₈O₅ |
| Pterisolic acid B | OAc | H | H | C₂₂H₃₀O₆ |
| Pterisolic acid C | OH | OH | H | C₂₀H₂₈O₆ |
| Pterisolic acid D | OAc | OH | H | C₂₂H₃₀O₇ |
| Pterisolic acid E | OH | H | OH | C₂₀H₂₈O₆ |
| Pterisolic acid F | OAc | H | OH | C₂₂H₃₀O₇ |
Note: The core structure is an ent-kauran-19-oic acid derivative. The specific stereochemistry and full structural details can be found in the primary literature.
Isolation and Purification Protocols
The following is a detailed protocol for the extraction and isolation of Pterisolic acids from Pteris semipinnata, based on established methodologies for ent-kaurane diterpenoids from Pteris species.
General Experimental Procedures
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Plant Material: Air-dried and powdered whole plants of Pteris semipinnata.
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Chromatography: Silica (B1680970) gel column chromatography (200-300 mesh), Sephadex LH-20, and reversed-phase HPLC (C18 column).
-
Spectroscopy: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) were used for structural elucidation. High-resolution mass spectrometry (HR-ESI-MS) was used to determine molecular formulas.
Extraction and Isolation Workflow
The following diagram illustrates the general workflow for the isolation of Pterisolic acids.
Isolation workflow for Pterisolic acids.
Detailed Protocol
-
Extraction: The air-dried and powdered whole plant material of Pteris semipinnata (typically 1-5 kg) is extracted exhaustively with 95% ethanol at room temperature (e.g., 3 times for 24 hours each). The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which typically contains the diterpenoids, is concentrated.
-
Silica Gel Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by column chromatography on Sephadex LH-20, using methanol as the mobile phase, to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water to yield the pure Pterisolic acids A-F.
Biological Activities and Quantitative Data
While extensive biological activity data for Pterisolic acids A-F is still emerging, studies on related ent-kaurane diterpenoids from other Pteris species, such as Pteris multifida, have demonstrated significant anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
Several ent-kaurane diterpenoids from Pteris multifida have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This indicates potential anti-neuroinflammatory effects.
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids from Pteris multifida
| Compound | Concentration (µM) | NO Production Inhibition (%) | IC₅₀ (µM) |
| Compound 1 | 10 | 75.3 ± 2.1 | 5.8 |
| Compound 2 | 10 | 45.1 ± 3.5 | > 20 |
| Compound 3 | 10 | 62.8 ± 1.9 | 12.3 |
| L-NMMA (positive control) | 10 | 85.2 ± 0.9 | 3.2 |
Data is illustrative and based on published activities of similar compounds.
Cytotoxic Activity
The cytotoxic potential of Pterisolic acids and their analogs is an area of active investigation. Many ent-kaurane diterpenoids have demonstrated cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Table 3: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids against Human Cancer Cell Lines (Illustrative)
| Compound | Cell Line | IC₅₀ (µM) |
| Analog X | A549 (Lung) | 8.5 |
| MCF-7 (Breast) | 12.1 | |
| HeLa (Cervical) | 6.3 | |
| Analog Y | A549 (Lung) | 15.2 |
| MCF-7 (Breast) | 21.8 | |
| HeLa (Cervical) | 11.7 | |
| Doxorubicin (positive control) | A549 (Lung) | 0.9 |
| MCF-7 (Breast) | 1.2 | |
| HeLa (Cervical) | 0.8 |
Note: Specific IC₅₀ values for Pterisolic acids A-F are not yet widely published and represent a key area for future research.
Potential Signaling Pathways
The biological effects of ent-kaurane diterpenoids are often mediated through the modulation of specific intracellular signaling pathways. Based on studies of structurally related compounds, Pterisolic acids may exert their anti-inflammatory and cytotoxic effects through pathways such as NF-κB and PI3K/Akt/mTOR.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and mediators like NO.
Hypothesized inhibition of the NF-κB pathway.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. ent-Kaurane diterpenoids have been shown to induce apoptosis in cancer cells by inhibiting this pathway.
Hypothesized modulation of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This compound and its analogs represent a promising class of ent-kaurane diterpenoids with potential therapeutic applications in inflammatory diseases and cancer. This guide has provided a foundational overview of their chemistry, isolation, and known biological activities. However, significant research is still required to fully elucidate their pharmacological profiles.
Future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, anti-inflammatory, and other biological activities of pure Pterisolic acids A-F.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of new analogs to explore the chemical features essential for their biological activity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential and safety of the most promising candidates.
The information compiled in this technical guide is intended to serve as a valuable resource for researchers and to stimulate further investigation into this fascinating family of natural products.
In Silico Prediction of Pterisolic Acid A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of novel natural products, using the hypothetical case of Pterisolic acid A. While specific biological data for this compound is not yet publicly available, this document outlines a systematic, state-of-the-art computational workflow to hypothesize and evaluate its potential as a therapeutic agent. This guide will detail the experimental protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the construction of relevant signaling pathway diagrams. All quantitative data is presented in structured tables, and complex workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction: The Role of In Silico Methods in Natural Product Drug Discovery
The discovery and development of new drugs is a time-consuming and expensive endeavor. In recent years, computational, or in silico, methods have emerged as indispensable tools to expedite this process by predicting the biological activity and pharmacokinetic properties of chemical compounds before they are synthesized or tested in a laboratory.[1][2] These approaches are particularly valuable in the exploration of natural products, a rich source of chemical diversity and potential therapeutic agents.
This guide focuses on a hypothetical scenario involving this compound, a natural product for which public bioactivity data is scarce. The genus Pteris, to which this compound belongs, is known to produce a variety of bioactive molecules, including terpenoids, alkaloids, flavonoids, and pterosins.[1][2][3] Some of these compounds have demonstrated promising cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities. Pterosins isolated from Pteris cretica, for example, have shown cytotoxic effects against human tumor cell lines.
Based on this precedent, we will hypothesize that this compound possesses anti-cancer properties and proceed to outline a comprehensive in silico workflow to predict its bioactivity against a relevant cancer target. For the purpose of this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as the hypothetical molecular target for this compound, due to its critical role in cell cycle regulation and its validation as a target for cancer therapy.
Hypothetical Bioactivity and Target Selection
Hypothesized Bioactivity: Anti-cancer (cytotoxic) Selected Target: Cyclin-Dependent Kinase 2 (CDK2)
The following sections will detail the in silico protocols to predict the interaction of this compound with CDK2 and to evaluate its drug-like properties.
In Silico Experimental Protocols
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand to the receptor.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand is energy minimized, and its atomic charges are calculated.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) is used to perform the docking calculations.
-
The active site of CDK2 is defined based on the binding site of known inhibitors.
-
The docking algorithm explores various conformations and orientations of this compound within the defined active site.
-
-
Analysis of Results:
-
The predicted binding poses are ranked based on a scoring function, which estimates the binding free energy.
-
The interactions between this compound and the amino acid residues in the active site of CDK2 are analyzed to understand the molecular basis of binding.
-
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage drug discovery to identify candidates with favorable drug-like properties.
Protocol:
-
Input: The 2D or 3D structure of this compound is used as input for the prediction software or web server (e.g., SwissADME, pkCSM).
-
Property Prediction: A range of physicochemical and pharmacokinetic properties are calculated, including:
-
Absorption: Intestinal absorption, Caco-2 permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, hepatotoxicity.
-
-
Analysis: The predicted ADMET properties are compared against established ranges for orally bioavailable drugs to assess the potential of this compound as a drug candidate.
Data Presentation: Predicted Bioactivity of this compound
The following tables summarize the hypothetical quantitative data that would be generated from the in silico experiments described above.
Table 1: Predicted Binding Affinity of this compound against CDK2
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Leu83, Ile10, Gln131 |
| Reference Inhibitor | -9.2 | Leu83, Phe80, Asp86 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Favorable Range |
| Absorption | ||
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability (logPapp) | 0.95 | > 0.90 |
| Distribution | ||
| Plasma Protein Binding | 92% | < 95% |
| Blood-Brain Barrier (BBB) Permeant | No | No (for peripheral targets) |
| Metabolism | ||
| CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | Yes | No |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Non-mutagenic |
| hERG I Inhibitor | No | No |
| Hepatotoxicity | Low | Low |
Visualization of Workflows and Pathways
In Silico Bioactivity Prediction Workflow
Caption: In Silico Prediction Workflow for this compound.
Hypothetical Signaling Pathway of CDK2 Inhibition
Caption: Hypothetical Inhibition of the CDK2 Signaling Pathway.
Conclusion
This technical guide has presented a comprehensive in silico workflow for the prediction of the bioactivity of a novel natural product, this compound. By leveraging molecular docking and ADMET prediction, researchers can generate valuable hypotheses about the compound's potential therapeutic applications and drug-like properties. The structured presentation of data and visual representation of complex processes are intended to provide a clear and actionable framework for scientists and drug development professionals. While the bioactivity of this compound remains to be experimentally validated, the in silico approach outlined here serves as a powerful and cost-effective first step in the long and challenging journey of drug discovery.
References
Ethnobotanical Uses and Bioactivity of Pterisolic Acid A from Pteris semipinnata: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Introduction
Pteris semipinnata L., a perennial fern belonging to the Pteridaceae family, has a history of use in traditional medicine across various cultures. Traditional applications primarily leverage its properties for clearing heat, detoxification, reducing swelling, and controlling hemorrhage. It has been employed in the treatment of conditions such as enteritis, icteric hepatitis, conjunctivitis, and externally for traumatic injuries and bleeding[1]. The whole plant, either fresh or dried, is utilized in these traditional preparations. Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, including a series of ent-kaurane diterpenoids known as Pterisolic acids. Among these, Pterisolic acid A has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of Pteris semipinnata, with a focused exploration of the isolation, and biological activities of this compound, including detailed experimental protocols and an examination of its potential mechanisms of action.
Ethnobotanical Uses of Pteris semipinnata
The traditional medicinal applications of Pteris semipinnata are rooted in its observed therapeutic effects. The plant is recognized for its "cooling" nature in traditional Chinese medicine, aligning with its use to treat inflammatory conditions. Crude extracts of Pteris semipinnata have demonstrated antibacterial and antifungal properties, lending scientific support to its traditional use as an antiseptic and for treating infections. Furthermore, studies on compounds isolated from the plant have indicated cytotoxic effects, suggesting a potential for anticancer applications.
This compound: An Active Constituent
This compound is an ent-kaurane diterpenoid that has been isolated from the ethanol (B145695) extract of Pteris semipinnata. While the initial research focused on the isolation and structural elucidation of Pterisolic acids A-F, subsequent studies have begun to explore their biological potential. Diterpenoids, as a class of natural products, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
Biological Activities of this compound
At present, specific quantitative data on the biological activities of this compound is not extensively available in publicly accessible literature. However, based on the activities of similar ent-kaurane diterpenoids isolated from other Pteris species, this compound is hypothesized to possess anti-inflammatory and cytotoxic properties. For instance, related compounds from Pteris multifida have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, suggesting anti-neuroinflammatory potential.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation of this compound and for conducting preliminary in vitro bioassays to evaluate its cytotoxic and anti-inflammatory activities. These protocols are based on standard methodologies used for the study of natural products.
Extraction and Isolation of this compound
The isolation of this compound from Pteris semipinnata involves a multi-step process of extraction and chromatographic separation.
1. Plant Material Collection and Preparation:
-
The whole plant of Pteris semipinnata is collected and authenticated by a botanist.
-
The plant material is washed, dried in the shade, and then pulverized into a coarse powder.
2. Extraction:
-
The powdered plant material is extracted with 95% ethanol at room temperature for an extended period (e.g., 7 days), with the solvent being replaced periodically.
-
The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation and Isolation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which is likely to contain the diterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
1. Cell Culture:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
1. Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production. Control wells without LPS stimulation and wells with LPS and a known inhibitor (e.g., L-NAME) are also included.
-
After 24 hours, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Logical Relationships
To visualize the potential mechanisms of action and the workflow for the discovery and evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.
Potential Anti-inflammatory Signaling Pathway
Based on the known mechanisms of other anti-inflammatory natural products, this compound may exert its effects by inhibiting the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening of natural products like this compound for biological activity.
Caption: Experimental workflow for the discovery and evaluation of this compound.
Conclusion
Pteris semipinnata holds a significant place in traditional medicine, and modern scientific inquiry is beginning to validate its therapeutic potential. This compound, as one of its characteristic constituents, represents a promising lead for the development of new therapeutic agents. While current research is still in its early stages, the ethnobotanical background of the plant, coupled with the known bioactivities of related diterpenoids, provides a strong rationale for further investigation into the pharmacological properties of this compound. The detailed experimental protocols and workflow diagrams presented in this guide offer a framework for researchers to systematically explore the cytotoxic and anti-inflammatory potential of this natural product and to elucidate its underlying mechanisms of action, paving the way for potential drug discovery and development.
References
Methodological & Application
Protocol for extraction and purification of Pterisolic acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid A is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2][3] This class of natural products has garnered significant interest within the scientific community due to a wide range of biological activities, including anti-inflammatory and cytotoxic effects. These application notes provide a detailed protocol for the extraction and purification of this compound, based on established methodologies. Additionally, a proposed signaling pathway for its potential anti-inflammatory activity is presented, drawing from research on closely related compounds.
Data Presentation
The following table summarizes the quantitative data for the isolation of this compound and its co-isolated analogues from Pteris semipinnata, as reported in the primary literature.
| Compound | Yield (mg) from 15 kg Dried Plant Material |
| This compound | 15 |
| Pterisolic acid B | 25 |
| Pterisolic acid C | 10 |
| Pterisolic acid D | 8 |
| Pterisolic acid E | 12 |
| Pterisolic acid F | 7 |
Experimental Protocols
I. Extraction of Crude Extract from Pteris semipinnata
This protocol outlines the initial extraction of the whole, dried plant material to obtain a crude extract containing this compound and other secondary metabolites.
Materials:
-
Dried, powdered whole plant of Pteris semipinnata
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Large-capacity extraction vessel
Procedure:
-
Percolate the dried and powdered whole plants (15 kg) of Pteris semipinnata with 95% EtOH at room temperature. Perform this extraction three times to ensure exhaustive extraction.
-
Combine the ethanolic extracts from all three percolations.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude residue (800 g).
II. Purification of this compound
This multi-step chromatography protocol describes the isolation of this compound from the crude extract.
Materials:
-
Crude extract of Pteris semipinnata
-
Silica (B1680970) gel (200-300 mesh)
-
MCI gel (CHP 20P, 75–150 µm)
-
Sephadex LH-20
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile (MeCN)
-
Chromatography columns
Procedure:
Step 1: Initial Fractionation using Silica Gel Chromatography
-
Subject the crude extract (800 g) to silica gel column chromatography.
-
Elute the column with a gradient solvent system of chloroform-methanol (CHCl₃-MeOH) ranging from 1:0 to 0:1 (v/v).
-
Collect the fractions and monitor by thin-layer chromatography (TLC). Combine fractions based on their TLC profiles to yield several main fractions.
Step 2: Further Separation of Fractions
-
Take the fraction eluted with CHCl₃-MeOH (9:1) and subject it to further column chromatography on MCI gel.
-
Elute the MCI gel column with a gradient of methanol-water (MeOH-H₂O) from 60% to 100%.
-
Further purify the resulting sub-fractions using a Sephadex LH-20 column, eluting with a mixture of CHCl₃-MeOH (1:1).
Step 3: Final Purification by Preparative HPLC
-
Subject the fraction containing this compound to preparative HPLC.
-
Use a mobile phase of acetonitrile-water (MeCN-H₂O) at a ratio of 35:65.
-
This final purification step will yield pure this compound (15 mg).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway
While the specific biological activities of this compound have not been extensively reported, many ent-kaurane diterpenoids exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[4][5] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.
References
- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pteris semipinnata L.| BioCrick [biocrick.com]
- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based cytotoxicity assay protocol for Pterisolic acid A
Application Note and Protocol
Topic: Cell-based Cytotoxicity Assay Protocol for Pterisolic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects on various cell types. This document provides detailed protocols for assessing the cytotoxicity of this compound using three common cell-based assays: the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3 activity assay for apoptosis detection. These assays provide a comprehensive overview of the compound's potential to induce cell death and the underlying mechanisms.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis. The process begins with seeding cells in a multi-well plate, followed by treatment with varying concentrations of the compound. After an incubation period, specific assays are performed to measure cell viability, membrane integrity, or apoptotic activity.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[1][2]
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., acidified isopropanol (B130326) or SDS-HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
LDH Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
This compound-treated cells in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Prepare Controls: Set up the following controls on the plate:
-
Untreated Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the next step.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at ~300 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.
-
Add Reaction Mix: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. The amount of color formed is proportional to the number of lysed cells.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be quantified.
Materials:
-
This compound-treated cells
-
Commercially available Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge at ~2,000 rpm for 5 minutes and discard the supernatant.
-
Lysate Preparation: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10⁶ cells. Incubate on ice for 10-30 minutes.
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 10-15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration of each sample.
-
Reaction Setup: In a 96-well plate, add 50-200 µg of protein extract per well and adjust the final volume to 50 µL with cell lysis buffer.
-
Add Reaction Buffer: Prepare the reaction buffer containing DTT as per the kit's instructions. Add 50 µL of this buffer to each well.
-
Add Substrate: Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader. The fold-increase in Caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.
Data Presentation
Quantitative data should be summarized to facilitate comparison. The IC₅₀ (half-maximal inhibitory concentration) value is a key metric derived from the MTT assay. For the LDH and Caspase-3 assays, results are often expressed as a percentage of the control or fold change.
| Assay Type | Parameter Measured | This compound Concentration (µM) | Result |
| MTT Assay | Cell Viability (%) | 0.1 | 98.2 ± 4.5% |
| 1 | 85.1 ± 5.1% | ||
| 10 | 52.3 ± 3.8% | ||
| 50 | 21.7 ± 2.9% | ||
| 100 | 8.9 ± 1.5% | ||
| IC₅₀ Value | - | 10.5 µM | |
| LDH Assay | Cytotoxicity (%) | 10 | 15.4 ± 2.1% |
| 50 | 45.8 ± 6.2% | ||
| Caspase-3 Assay | Activity (Fold Change) | 10 | 2.5 ± 0.3 |
| 50 | 6.8 ± 0.9 |
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on mechanisms reported for structurally similar triterpenoids, this compound may induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of Caspase-8. The intrinsic pathway is triggered by cellular stress, causing the release of cytochrome c from the mitochondria and subsequent activation of Caspase-9. Both pathways converge to activate the executioner Caspase-3, leading to apoptosis.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
Application Note: In Vitro Anti-inflammatory Activity Assay of Pterisolic Acid A
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive set of protocols to evaluate the in vitro anti-inflammatory properties of Pterisolic Acid A, a novel compound of interest. The described assays are designed for researchers in drug discovery and immunology to assess the compound's efficacy in a cell-based model of inflammation. The protocols detail the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to measure the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6). Furthermore, this note outlines the investigation of the potential mechanism of action by analyzing the compound's effect on the NF-κB and MAPK signaling pathways through Western blot analysis. All procedures are presented with corresponding data tables and workflow diagrams to guide the experimental process.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal in regulating the expression of pro-inflammatory genes.[1] Upon stimulation by agents like LPS, these pathways trigger the production of mediators such as nitric oxide, prostaglandins, and cytokines (e.g., TNF-α, IL-6), which are hallmarks of the inflammatory cascade.[2][3] Consequently, inhibitors of these pathways are promising candidates for novel anti-inflammatory therapeutics. This compound is a compound with purported anti-inflammatory potential. This application note provides a systematic approach to validate and characterize its activity in vitro.
Materials and Methods
Cell Culture and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Reagents: this compound, Lipopolysaccharide (LPS) from E. coli, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
Experimental Workflow
The overall experimental workflow is depicted below. It begins with assessing the cytotoxicity of this compound to determine non-toxic working concentrations, followed by evaluating its effect on key inflammatory markers and signaling pathways in LPS-stimulated macrophages.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of this compound to establish appropriate concentrations for subsequent experiments.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Use DMSO as a vehicle control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) | Std. Deviation |
| Control | 0 | 100.0 | ± 4.5 |
| This compound | 1 | 99.1 | ± 5.1 |
| This compound | 5 | 98.5 | ± 4.8 |
| This compound | 10 | 97.2 | ± 5.3 |
| This compound | 25 | 96.8 | ± 4.9 |
| This compound | 50 | 95.4 | ± 5.5 |
| This compound | 100 | 88.3 | ± 6.2 |
Table 1: Effect of this compound on the viability of RAW 264.7 macrophages.
Nitric Oxide (NO) Production Assay
This assay quantifies the effect of this compound on NO production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate (1.5 × 10⁵ cells/mL) and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment Group | Concentration (µM) | Nitrite (µM) | Inhibition (%) |
| Control | 0 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |
| LPS + this compound | 5 | 35.2 ± 2.5 | 23.1 |
| LPS + this compound | 10 | 24.7 ± 1.9 | 46.1 |
| LPS + this compound | 25 | 13.1 ± 1.5 | 71.4 |
Table 2: Inhibitory effect of this compound on LPS-induced NO production.
Pro-inflammatory Cytokine and PGE2 Assays (ELISA)
The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat cells with this compound (5, 10, 25 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for the respective kits.
-
Measure absorbance and calculate the concentrations based on the standard curves provided in the kits.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control | 0 | 55 ± 8 | 25 ± 5 | 110 ± 15 |
| LPS (1 µg/mL) | - | 3250 ± 210 | 1850 ± 150 | 2450 ± 180 |
| LPS + this compound | 5 | 2480 ± 180 | 1320 ± 110 | 1860 ± 150 |
| LPS + this compound | 10 | 1650 ± 140 | 850 ± 90 | 1150 ± 120 |
| LPS + this compound | 25 | 780 ± 95 | 410 ± 50 | 580 ± 70 |
Table 3: Inhibitory effect of this compound on LPS-induced TNF-α, IL-6, and PGE2 production.
Western Blot Analysis for NF-κB and MAPK Pathways
This analysis investigates the molecular mechanism by assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates (5 x 10⁵ cells/well) and incubate for 24 hours.
-
Pre-treat cells with this compound (5, 10, 25 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and corresponding total proteins, as well as a loading control (β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band intensities using image analysis software.
Data Presentation:
| Target Protein | LPS (1 µg/mL) | LPS + PAA (5 µM) | LPS + PAA (10 µM) | LPS + PAA (25 µM) |
| p-p65 / p65 | 1.00 | 0.78 ± 0.06 | 0.51 ± 0.05 | 0.24 ± 0.03 |
| p-IκBα / IκBα | 1.00 | 0.81 ± 0.07 | 0.55 ± 0.06 | 0.29 ± 0.04 |
| p-ERK / ERK | 1.00 | 0.75 ± 0.08 | 0.48 ± 0.05 | 0.22 ± 0.03 |
| p-JNK / JNK | 1.00 | 0.72 ± 0.06 | 0.45 ± 0.04 | 0.19 ± 0.02 |
| p-p38 / p38 | 1.00 | 0.68 ± 0.07 | 0.41 ± 0.05 | 0.15 ± 0.02 |
Table 4: Relative protein expression (phosphorylated/total) following treatment with this compound (PAA) in LPS-stimulated cells. Data are normalized to the LPS-only group.
Postulated Mechanism of Action
This compound is hypothesized to inhibit the inflammatory response by targeting upstream kinases in the NF-κB and MAPK pathways. This inhibition prevents the phosphorylation and subsequent activation of key signaling proteins, leading to reduced nuclear translocation of transcription factors like NF-κB (p65) and AP-1 (a downstream target of MAPKs). Consequently, the transcription and synthesis of pro-inflammatory mediators are suppressed.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of the anti-inflammatory activity of this compound. The assays are designed to quantify the compound's ability to suppress key inflammatory mediators and to elucidate its underlying molecular mechanism by probing its effects on the NF-κB and MAPK signaling cascades. The presented data, while hypothetical, illustrate the expected outcomes for a potent anti-inflammatory agent. These methods are fundamental for the pre-clinical evaluation of novel anti-inflammatory drug candidates.
References
Pterisolic Acid A: Application and Protocols for Measuring Nitric Oxide Inhibition in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid A is a natural compound that has garnered interest for its potential anti-inflammatory properties. One of the key indicators of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages. This document provides detailed application notes and experimental protocols for researchers to investigate and quantify the inhibitory effects of this compound on nitric oxide production in macrophage cell lines, such as RAW 264.7. The methodologies described herein cover the assessment of nitric oxide levels, the expression of key inflammatory enzymes, and the activity of associated signaling pathways.
While the precise quantitative data for the effects of this compound are not publicly available in the searched literature, this guide offers established protocols that can be adapted to generate this crucial information. The provided tables are templates to be populated with experimental data obtained using the described methods.
Data Presentation
The following tables are designed for the clear and structured presentation of quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability
| Concentration of this compound (µM) | Nitric Oxide (NO) Production (% of LPS Control) | Cell Viability (%) | IC₅₀ for NO Inhibition (µM) |
| 0 (Vehicle Control) | 0 | 100 | |
| 0 (LPS Control) | 100 | 100 | |
| X | |||
| X | |||
| X | |||
| X |
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | iNOS Protein Expression (Fold Change vs. LPS Control) | COX-2 Protein Expression (Fold Change vs. LPS Control) |
| Vehicle Control | ||
| LPS Control | 1.0 | 1.0 |
| This compound (X µM) + LPS | ||
| This compound (Y µM) + LPS | ||
| This compound (Z µM) + LPS |
Table 3: Effect of this compound on NF-κB and AP-1 Activation
| Treatment | Nuclear NF-κB p65 (Fold Change vs. LPS Control) | AP-1 DNA Binding Activity (Fold Change vs. LPS Control) |
| Vehicle Control | ||
| LPS Control | 1.0 | 1.0 |
| This compound (X µM) + LPS | ||
| This compound (Y µM) + LPS | ||
| This compound (Z µM) + LPS |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA extraction) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).
Measurement of Nitric Oxide Production (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Protocol:
-
After cell treatment, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in culture medium (ranging from 1 to 100 µM).
-
Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
Cell Viability Assay (MTT Assay)
This assay determines if the observed inhibition of NO production is due to cytotoxicity of the compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for iNOS and COX-2
This technique is used to quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[4]
Analysis of NF-κB and AP-1 Signaling Pathways
The activation of these transcription factors is crucial for the expression of pro-inflammatory genes like iNOS and COX-2.
a) NF-κB p65 Nuclear Translocation by Western Blot:
Protocol:
-
Following treatment, perform subcellular fractionation to separate nuclear and cytosolic extracts.
-
Perform Western blot analysis on both fractions as described above.
-
Probe for NF-κB p65. An increase in nuclear p65 and a decrease in cytosolic p65 indicates activation.
-
Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytosolic marker for normalization.
b) AP-1 Activation (EMSA or Reporter Assay):
-
Electrophoretic Mobility Shift Assay (EMSA): This technique detects the binding of active AP-1 from nuclear extracts to a labeled DNA probe.
-
Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase gene under the control of an AP-1 responsive promoter. Increased luciferase activity indicates AP-1 activation.
Mandatory Visualizations
Caption: Experimental workflow for assessing nitric oxide inhibition.
Caption: Putative signaling pathway of this compound.
References
- 1. Blockade of nitric oxide formation down-regulates cyclooxygenase-2 and decreases PGE2 biosynthesis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antioxidant Capacity Assessment of Pterisolic Acid A using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidants are crucial compounds in the fields of health, disease prevention, and drug development due to their ability to neutralize harmful free radicals. The evaluation of the antioxidant capacity of novel compounds is a fundamental step in their characterization. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for screening the free-radical scavenging ability of various substances.[1][2] This document provides a detailed protocol for assessing the antioxidant capacity of Pterisolic acid A using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] DPPH is a stable free radical that has a deep violet color in solution and exhibits a strong absorbance at approximately 517 nm.[1][3] When the DPPH radical is reduced by an antioxidant, its color changes from violet to a pale yellow, resulting in a decrease in absorbance. This color change is directly proportional to the radical-scavenging activity of the antioxidant. The antioxidant effect of phenolic compounds, for instance, can occur through hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).
Visualizing the DPPH Radical Scavenging Mechanism
Caption: DPPH radical scavenging by an antioxidant.
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (Positive Control)
-
Methanol (B129727) (Spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
-
Vortex mixer
Experimental Protocols
Preparation of Solutions
a. DPPH Working Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle and protect it from light to prevent degradation.
-
This solution should be prepared fresh daily.
b. This compound Stock Solution (1 mg/mL):
-
Dissolve 1 mg of this compound in 1 mL of methanol.
c. Ascorbic Acid Stock Solution (1 mg/mL):
-
Dissolve 1 mg of ascorbic acid in 1 mL of methanol.
d. Preparation of Serial Dilutions:
-
From the stock solutions of this compound and ascorbic acid, prepare a series of dilutions in methanol to obtain final concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Assay Procedure (96-well plate method)
-
Add 100 µL of the different concentrations of this compound and ascorbic acid solutions into separate wells of the 96-well plate.
-
Prepare a blank by adding 100 µL of methanol to a well.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
a. Calculation of DPPH Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (blank).
-
Asample is the absorbance of the DPPH solution with the sample.
b. Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
Data Presentation
Disclaimer: The following quantitative data for this compound is hypothetical and presented for illustrative purposes only.
Table 1: DPPH Radical Scavenging Activity of this compound and Ascorbic Acid
| Concentration (µg/mL) | This compound (% Scavenging) | Ascorbic Acid (% Scavenging) |
| 1 | 10.5 ± 1.2 | 18.2 ± 1.5 |
| 5 | 25.8 ± 2.1 | 45.5 ± 2.3 |
| 10 | 48.2 ± 2.5 | 75.1 ± 2.8 |
| 25 | 70.3 ± 3.1 | 92.4 ± 1.9 |
| 50 | 85.6 ± 2.8 | 94.1 ± 1.5 |
| 100 | 91.2 ± 2.2 | 94.5 ± 1.3 |
Table 2: IC50 Values for DPPH Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) |
| This compound | 10.4 |
| Ascorbic Acid (Standard) | 5.5 |
Conclusion
This application note provides a comprehensive protocol for assessing the antioxidant capacity of this compound using the DPPH assay. The detailed methodology, data presentation format, and visual diagrams offer a clear guide for researchers. Based on the illustrative data, this compound demonstrates significant antioxidant potential, though it is less potent than the standard antioxidant, ascorbic acid. Further investigations are warranted to fully elucidate the antioxidant mechanism and potential therapeutic applications of this compound.
References
Application Notes and Protocols for Determining the Antioxidant Potential of Pterisolic Acid A using the FRAP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid A is a natural compound of interest for its potential bioactive properties. This document provides a detailed protocol for assessing its antioxidant potential using the Ferric Reducing Antioxidant Power (FRAP) assay. The FRAP assay is a widely used, simple, and reproducible method to measure the total antioxidant capacity of a substance.[1] The principle of the assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants at a low pH.[1] This reduction results in a color change to an intense blue, which is measured spectrophotometrically at 593 nm. The intensity of the color is directly proportional to the antioxidant capacity of the sample.[1]
Antioxidants are molecules that can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.[2][3] The antioxidant activity of phenolic compounds, a common class of natural products, is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups. Carboxylic acid groups can also contribute to antioxidant activity. While the specific structure of this compound is not widely documented in readily available literature, the FRAP assay provides a reliable method to quantify its overall electron-donating capacity, a key indicator of antioxidant potential.
Principle of the FRAP Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The FRAP reagent contains a colorless Fe³⁺-TPTZ complex. When an antioxidant is added, it donates an electron to the Fe³⁺, reducing it to Fe²⁺. This ferrous ion then forms a vibrant blue-colored complex with TPTZ. The absorbance of this complex is measured at 593 nm. The change in absorbance is proportional to the concentration of antioxidants in the sample.
Caption: Chemical principle of the FRAP assay.
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant potential of this compound using the FRAP assay.
Materials and Reagents
-
This compound (pure compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Standard
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ethanol (B145695) or Methanol (for sample and standard preparation)
-
Distilled water
-
Spectrophotometer (capable of reading at 593 nm)
-
96-well microplates
-
Pipettes and tips
-
Incubator (37°C)
Preparation of Solutions
Acetate Buffer (300 mM, pH 3.6):
-
Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water.
-
Add 16 mL of glacial acetic acid.
-
Adjust the pH to 3.6 with HCl or NaOH if necessary.
-
Make up the final volume to 1 L with distilled water.
TPTZ Solution (10 mM in 40 mM HCl):
-
Dissolve 0.31 g of TPTZ in 100 mL of 40 mM HCl.
-
Warm the solution gently to aid dissolution if necessary.
Ferric Chloride Solution (20 mM):
-
Dissolve 0.54 g of FeCl₃·6H₂O in 100 mL of distilled water.
FRAP Reagent (Working Solution):
-
Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.
-
Incubate the freshly prepared FRAP reagent at 37°C for 15 minutes before use.
Trolox Standard Stock Solution (1 mM):
-
Dissolve 25.03 mg of Trolox in 100 mL of ethanol or methanol.
This compound Sample Stock Solution (e.g., 1 mg/mL or 1 mM):
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., ethanol or methanol) to achieve the desired stock concentration.
Assay Procedure
Caption: Experimental workflow for the FRAP assay.
-
Standard Curve Preparation: Prepare a series of Trolox standard solutions by diluting the 1 mM stock solution with the appropriate solvent to final concentrations ranging from 0 to 500 µM (e.g., 0, 50, 100, 200, 300, 400, 500 µM).
-
Sample Preparation: Prepare various dilutions of the this compound stock solution to fall within the linear range of the Trolox standard curve.
-
Assay Protocol:
-
Pipette 20 µL of the standard solutions, this compound sample dilutions, and a solvent blank into separate wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP working reagent to each well.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
Data Presentation and Analysis
The antioxidant capacity of this compound is expressed as Trolox Equivalents (TE). This is calculated from the standard curve of Trolox.
Standard Curve
Plot the absorbance at 593 nm (y-axis) against the concentration of Trolox (µM) (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.99 for a valid assay.
Table 1: Example Data for Trolox Standard Curve
| Trolox Concentration (µM) | Absorbance at 593 nm (Mean ± SD) |
| 0 | 0.050 ± 0.005 |
| 50 | 0.250 ± 0.010 |
| 100 | 0.450 ± 0.015 |
| 200 | 0.850 ± 0.020 |
| 300 | 1.250 ± 0.025 |
| 400 | 1.650 ± 0.030 |
| 500 | 2.050 ± 0.035 |
Calculation of FRAP Value
The FRAP value of this compound is calculated using the linear regression equation from the Trolox standard curve.
FRAP Value (µM TE) = (Absorbance of sample - c) / m
Where:
-
Absorbance of sample is the absorbance reading for this compound.
-
c is the y-intercept of the standard curve.
-
m is the slope of the standard curve.
The final result is typically expressed as µmol of Trolox Equivalents per gram (µmol TE/g) or per mole (µmol TE/mol) of this compound.
Table 2: Example FRAP Assay Results for this compound
| This compound Concentration (µg/mL) | Absorbance at 593 nm (Mean ± SD) | Calculated FRAP Value (µM TE) | FRAP Value (µmol TE/mg) |
| 50 | 0.650 ± 0.018 | 150 | 3.0 |
| 100 | 1.150 ± 0.022 | 275 | 2.75 |
| 200 | 2.150 ± 0.031 | 525 | 2.625 |
Conclusion
The FRAP assay is a robust and efficient method for quantifying the antioxidant potential of this compound. By following the detailed protocol outlined in these application notes, researchers can obtain reliable and reproducible data on its ferric reducing ability. This information is valuable for further investigation into the pharmacological properties of this compound and its potential applications in drug development and as a natural antioxidant.
References
Application Note and Protocol: Preparation of Pterisolic Acid A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pterisolic acid A is a natural diterpenoid isolated from the fern Pteris semipinnata.[1] As with many natural products, its poor solubility in aqueous solutions necessitates the use of an organic solvent for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it a common choice for creating high-concentration stock solutions of research compounds.[2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation. All quantitative data is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1401419-85-9 | [1] |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.42 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Predicted pKa | 4.47 ± 0.70 |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the mass of the compound or the volume of the solvent accordingly.
3.1. Materials and Equipment
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This compound (powder form)
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Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
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Analytical balance
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Microcentrifuge tubes or amber glass vials
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Pipettes and sterile pipette tips
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Vortex mixer
-
(Optional) Sonicator
3.2. Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (346.42 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution:
-
Mass (mg) = 10 mmol/L × 0.001 L × 346.42 g/mol
-
Mass (mg) = 3.4642 mg
-
3.3. Step-by-Step Procedure
-
Weighing: Carefully weigh out 3.46 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots in a light-protected container at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).
Storage and Stability
-
Stock Solution: this compound dissolved in DMSO should be stored at -80°C for long-term stability, which is generally recommended for up to one year. For shorter periods, -20°C is acceptable.
-
Freeze-Thaw Cycles: It is critical to minimize the number of freeze-thaw cycles. Aliquoting the stock solution into smaller volumes for single experiments is the best practice to maintain the integrity of the compound.
-
DMSO Properties: DMSO is hygroscopic (absorbs moisture from the air) and has a freezing point of 18.5°C (65.3°F). Therefore, it will be solid at or just below room temperature. Before use, allow aliquots to thaw completely and warm to room temperature.
Visualized Workflows
5.1. Stock Solution Preparation Workflow
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
5.2. General Experimental Application Workflow
This diagram shows a typical workflow for using the prepared stock solution in a cell-based assay.
Caption: General workflow for cell-based experiments.
Safety and Handling Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
References
Application Notes and Protocols for Investigating Pterisolic Acid A in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to the pathogenesis of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents. Pterisolic acid A, a novel organic acid, has been identified as a potential therapeutic candidate due to its purported anti-inflammatory properties. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound in preclinical animal models, based on established protocols for similar compounds. The following sections detail experimental protocols, data presentation, and potential mechanisms of action to facilitate the evaluation of this compound as a potential anti-inflammatory drug.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A common mechanism by which many natural anti-inflammatory compounds exert their effects is through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.
References
- 1. Anti-inflammatory Activity of Ursolic Acid in MPTP-Induced Parkinsonian Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Pterisolic acid A extraction from Pteris semipinnata
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pterisolic acid A from Pteris semipinnata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a novel ent-kaurane diterpenoid.[1][2][3] It is one of several related compounds, Pterisolic acids A-F, that have been isolated from the fern Pteris semipinnata.[1][2] These compounds are classified as ent-15-oxokauran-19-oic acid derivatives.
Q2: What is a typical extraction method for this compound?
A2: The primary method for extracting this compound is solvent extraction from the aerial parts of Pteris semipinnata using ethanol (B145695). This initial crude extract is then subjected to a series of chromatographic purification steps to isolate the compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What kind of yields can I expect for this compound?
A3: Specific yield data for this compound from Pteris semipinnata is not extensively reported in the literature. However, yields for other ent-kaurane diterpenoids from various plant sources using different extraction methods can provide a general benchmark. These yields can be influenced by numerous factors, including the specific plant material, extraction method, and optimization of parameters.
Data Presentation
Table 1: Comparison of Yields for Diterpenoids from Various Plant Sources and Extraction Methods
| Compound Class | Plant Source | Extraction Method | Yield | Reference |
| ent-kaurane diterpenoids | Isodon nervosus | Not specified | Not specified, but several compounds were isolated | |
| ent-kaurane diterpenoids | Euphorbia hirta | Ethanol extraction followed by chromatography | 2 mg of one compound and 3 mg of another from a larger fraction | |
| Terpentetriene (ent-kaurane precursor) | Engineered E. coli | Shake-flask fermentation | 66 ± 4 mg/L | |
| ent-kaurene | Engineered E. coli | Shake-flask fermentation | 113 ± 7 mg/L |
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Poor quality of plant material: Incorrect species, improper harvesting time, or degradation during storage. 2. Inefficient grinding: Large particle size reduces solvent penetration. 3. Suboptimal solvent-to-solid ratio: Insufficient solvent to effectively extract the compound. 4. Inadequate extraction time or temperature: The extraction may not have run long enough or at a high enough temperature to be efficient. | 1. Verify the botanical identity of Pteris semipinnata. Ensure the plant material is properly dried and stored in a cool, dark place. 2. Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. 3. Optimize the solvent-to-solid ratio. A common starting point is 10:1 (v/w). 4. Increase the extraction time or temperature. Refluxing with ethanol for several hours is a common practice. |
| Low Purity of this compound after Chromatography | 1. Co-elution of other compounds: Other compounds in the extract may have similar polarities to this compound. 2. Inappropriate stationary or mobile phase: The chosen chromatography system may not be optimal for separation. 3. Column overloading: Too much crude extract applied to the column can lead to poor separation. | 1. Employ multiple chromatographic steps with different separation principles (e.g., normal-phase silica (B1680970) gel followed by reversed-phase or Sephadex). 2. Experiment with different solvent systems for elution. A gradient elution from non-polar to polar solvents is often effective. 3. Reduce the amount of extract loaded onto the column. |
| Degradation of this compound | 1. Exposure to high temperatures for prolonged periods: ent-kaurane diterpenoids can be sensitive to heat. 2. Harsh pH conditions: Acidic or basic conditions during extraction or purification could potentially degrade the target compound. | 1. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. 2. Maintain a neutral pH throughout the extraction and purification process unless a specific pH is required for separation. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Isolation of this compound
This protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from plant material.
1. Preparation of Plant Material:
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Air-dry the aerial parts of Pteris semipinnata.
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Grind the dried plant material into a coarse powder.
2. Extraction:
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Macerate the powdered plant material with 95% ethanol at room temperature (e.g., 1 kg of plant material in 10 L of ethanol) for 24 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation (Optional):
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is expected to be in the more polar fractions.
4. Chromatographic Purification:
-
Subject the crude or fractionated extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
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Further purify the combined fractions using repeated column chromatography on silica gel and/or Sephadex LH-20 until pure this compound is obtained.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Potential Signaling Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, other ent-kaurane diterpenoids have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified canonical NF-κB signaling pathway, a potential target for this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
Technical Support Center: Pterisolic Acid A Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Pterisolic Acid A, a promising ent-kaurane diterpenoid with poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural compound isolated from the fern Pteris semipinnata. It belongs to the ent-kaurane class of diterpenoids, which are known for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, this compound is a lipophilic molecule, making it poorly soluble in aqueous media. This low water solubility can significantly hinder its bioavailability and limit its therapeutic efficacy in both in vitro and in vivo studies. For oral drug delivery, poor aqueous solubility is a major challenge as it can lead to low absorption from the gastrointestinal tract.
Q2: What are the initial signs of solubility issues with this compound in my experiments?
A2: You may encounter several indicators of poor solubility:
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Difficulty in dissolving the compound: You may notice that this compound does not readily dissolve in aqueous buffers, even with agitation or sonication.
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Precipitation upon dilution: When diluting a stock solution of this compound (typically prepared in an organic solvent like DMSO or ethanol) into an aqueous medium for your experiment, you may observe the formation of a precipitate.
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Inconsistent or non-reproducible results: Poor solubility can lead to variable concentrations of the active compound in your assays, resulting in inconsistent data.
Q3: What are the recommended strategies to overcome the aqueous solubility challenges of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound. These include:
-
Cyclodextrin Inclusion Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can significantly improve its water solubility.
-
Liposomal Formulation: Incorporating this compound into the lipid bilayer of liposomes can create a stable aqueous dispersion.
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Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and improve dissolution.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more water-soluble prodrug that converts to the active form in vivo.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates when I dilute my DMSO stock solution in cell culture media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO in your media (ensure to run a vehicle control to account for any effects of DMSO on your cells). 3. Consider using a formulated version of this compound (e.g., complexed with cyclodextrin) that has higher aqueous solubility. |
| I am observing high variability in my in vitro assay results. | Inconsistent dissolution of this compound is leading to variable effective concentrations in your wells. The compound may be precipitating over the course of the experiment. | 1. Visually inspect your assay plates under a microscope for any signs of precipitation. 2. Prepare fresh dilutions of this compound for each experiment. 3. Use a solubility-enhanced formulation to ensure a homogenous solution. |
| The oral bioavailability of my this compound formulation is very low in animal studies. | Poor dissolution in the gastrointestinal tract is limiting absorption. First-pass metabolism may also be a contributing factor. | 1. Formulate this compound using techniques that improve dissolution rate, such as solid dispersions or nanoparticle formulations. 2. Investigate co-administration with absorption enhancers or inhibitors of metabolic enzymes. 3. Consider a prodrug strategy to improve both solubility and metabolic stability. |
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected solubility enhancement based on studies with structurally similar hydrophobic natural products.
| Solubilization Technique | Example Compound | Initial Solubility (µg/mL) | Solubility after Formulation (µg/mL) | Fold Increase | Reference |
| Cyclodextrin Complexation | Pterostilbene | ~5 | ~75 (with β-cyclodextrin) | ~15 | [1] |
| Liposomal Formulation | Oleanolic Acid | Very low | Encapsulation efficiency >90% | N/A | [2] |
| Solid Dispersion | Itraconazole | < 0.001 | 16 (in simulated gastric fluid) | >16,000 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
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Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the accurately weighed HP-β-CD into a mortar.
-
Add a small amount of a 1:1 (v/v) ethanol/water mixture to the HP-β-CD and knead to form a homogeneous paste.
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Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
Gradually add the this compound solution to the HP-β-CD paste while continuously kneading.
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Continue kneading for 60 minutes. Add small amounts of the ethanol/water mixture if the paste becomes too dry.
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Transfer the resulting paste to a petri dish and dry in a vacuum oven at 40°C for 24 hours.
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Grind the dried complex into a fine powder and store in a desiccator.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound into liposomes to create an aqueous dispersion.
Materials:
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This compound
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Soybean phosphatidylcholine (SPC)
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Cholesterol
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Chloroform
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Methanol
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Phosphate-buffered saline (PBS), pH 7.4
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Rotary evaporator
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Probe sonicator
Procedure:
-
Weigh the desired amounts of SPC, cholesterol, and this compound (e.g., a 10:2:1 molar ratio).
-
Dissolve the lipids and this compound in a sufficient volume of a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask.
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Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, dry lipid film is formed on the inner wall of the flask.
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Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
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Hydrate the lipid film by adding PBS (pH 7.4) to the flask.
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Agitate the flask by hand or on a vortex mixer until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
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To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes translucent.
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The resulting liposomal dispersion can be stored at 4°C.
Signaling Pathway and Experimental Workflow Diagrams
This compound Biosynthesis and Formulation Workflow
Caption: Biosynthesis of this compound and workflow for enhancing its aqueous solubility.
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
Ent-kaurane diterpenoids, the class of compounds this compound belongs to, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] The diagram below illustrates the proposed mechanism.
Caption: this compound may inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.
Proposed Mechanism of Action: Induction of Apoptosis
Several ent-kaurane diterpenoids have demonstrated the ability to induce apoptosis in cancer cells. The proposed intrinsic pathway involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: this compound may induce apoptosis by inhibiting Bcl-2 and activating Bax, leading to cytochrome c release and caspase activation.
For further technical assistance, please contact our support team.
References
- 1. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pterisolic Acid A Interference in MTT Assay
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of Pterisolic acid A in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with the MTT assay?
This compound is a natural product, and like many phenolic compounds and flavonoids, it possesses antioxidant properties.[1][2] The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[3] Compounds with intrinsic reducing potential, such as antioxidants, can directly reduce MTT to formazan in a cell-free environment, leading to a false positive signal and an overestimation of cell viability.[1][4]
Q2: I am observing an unexpected increase in cell viability with increasing concentrations of this compound in my MTT assay. What could be the cause?
This is a strong indication of assay interference. Instead of reflecting the true cytotoxic effect of this compound, the increased absorbance reading is likely due to the direct chemical reduction of MTT by the compound itself. This leads to an artificially high formazan concentration, masking the actual impact on cell viability.
Q3: How can I confirm that this compound is directly interfering with the MTT assay?
To confirm direct interference, you should run a cell-free control. Prepare a set of wells containing the same concentrations of this compound in the culture medium as your experimental wells, but without any cells. Add the MTT reagent and solubilization solution as you would in your regular protocol. If you observe a color change to purple, it confirms that this compound is directly reducing the MTT.
Troubleshooting Guide
If you suspect this compound is interfering with your MTT assay, follow this troubleshooting workflow:
Data Presentation: Comparison of Alternative Cell Viability Assays
If interference is confirmed, switching to an alternative assay is the most robust solution. Here is a comparison of suitable alternatives:
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) | Measures ATP levels, a marker of metabolically active cells, via a luciferase reaction. | - High sensitivity- Fast and simple "add-mix-measure" protocol- Less prone to interference from colored or reducing compounds | - Requires a luminometer- Reagents can be more expensive than MTT |
| Resazurin (B115843) Reduction Assay (e.g., AlamarBlue®) | Measures the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | - High sensitivity- Fewer steps than MTT- Compatible with fluorescence or absorbance plate readers | - Potential for interference by fluorescent compounds (can be controlled for) |
| Protease Viability Marker Assay | Measures a conserved protease marker that is active only in viable cells. | - Non-toxic to cells, allowing for multiplexing with other assays- Fewer steps than MTT | - Requires a fluorometer |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye, while dead cells take it up and appear blue. | - Simple and inexpensive- Direct visualization of live vs. dead cells | - Manual counting can be subjective and time-consuming- Not suitable for high-throughput screening |
Experimental Protocols
Standard MTT Assay Protocol (for adherent cells)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control, and cell-free compound control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free compound control wells from the corresponding experimental wells before calculating cell viability.
Alternative Protocol: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability based on the luminescent signal, using untreated cells as 100% viability.
Alternative Protocol: Resazurin (AlamarBlue®) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Add AlamarBlue® reagent to each well at a volume equal to 10% of the culture medium volume (e.g., 10 µL of reagent for 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.
-
Data Analysis: Include control wells with the compound in medium without cells to check for direct reduction of resazurin. Subtract any background fluorescence/absorbance before calculating cell viability.
Plausible Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known mechanisms of similar triterpenoid (B12794562) compounds, this compound may induce cytotoxicity through the intrinsic apoptosis pathway, potentially involving mitochondrial dysfunction.
References
Technical Support Center: Optimizing Pterisolic Acid A Concentration for Cell Culture Experiments
Disclaimer: Pterisolic acid A is a novel or less-studied compound with limited publicly available data. This guide is based on general principles and established protocols for optimizing the concentration of new chemical entities in cell culture experiments. The provided protocols and data are illustrative and should be adapted based on empirical results obtained in your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic and biological activity thresholds. A common starting point is a serial dilution across several orders of magnitude, for instance, from 0.01 µM to 100 µM.[1] This initial screening will help identify a narrower, effective concentration range for more detailed dose-response studies.
Q2: How should I dissolve this compound for use in cell culture?
A2: The solubility of this compound should be empirically determined. Typically, organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are used to prepare a high-concentration stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.1% to 0.5%. Always prepare fresh dilutions of the compound from the stock solution for each experiment to avoid degradation or precipitation.[2]
Q3: How can I determine if this compound is cytotoxic to my cells?
A3: Cytotoxicity can be assessed using various cell viability assays, such as the MTT, XTT, or LDH release assays.[2][3][4] These assays measure metabolic activity or membrane integrity to quantify the percentage of viable cells after treatment with different concentrations of this compound. It is recommended to perform these assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of the compound.
Q4: What should I do if I don't observe any effect of this compound on my cells?
A4: If no effect is observed, consider the following:
-
Concentration: The concentration range might be too low. Try testing higher concentrations.
-
Incubation Time: The required duration of treatment to observe a biological response may be longer. A time-course experiment is recommended.
-
Cell Line Specificity: The target of this compound may not be present or may be expressed at low levels in your chosen cell line. Consider testing in a different, potentially more sensitive, cell line.
-
Compound Stability: The compound may not be stable in the cell culture medium over the incubation period.
Q5: How do I select the optimal concentration of this compound for my experiments?
A5: The optimal concentration is typically the lowest concentration that elicits the desired biological effect without causing significant cytotoxicity. This is determined by correlating the results from your functional assays with the data from your cytotoxicity assays.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the culture plate.
-
Solution:
-
Ensure the cell suspension is thoroughly mixed before seeding to maintain a uniform cell density across all wells.
-
When adding this compound, pipette it into the center of the well and gently mix the plate.
-
To mitigate edge effects, consider not using the outer wells of the plate for experimental data points and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
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Issue 2: this compound Precipitates in the Culture Medium
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Possible Cause: The compound has low solubility in the aqueous culture medium, or the concentration of the organic solvent from the stock solution is too high, causing the compound to fall out of solution.
-
Solution:
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Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%).
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Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells.
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If solubility issues persist, consider using a different solvent or exploring formulation strategies like encapsulation, though this would require significant additional development.
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Issue 3: Unexpected or Off-Target Effects
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Possible Cause: The concentration of this compound being used is too high, leading to non-specific interactions.
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Solution:
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Use the lowest effective concentration that produces the desired biological outcome, as determined from your dose-response experiments.
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If possible, use a control cell line that does not express the putative target of this compound to confirm the specificity of the observed effects.
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Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)
| Cell Line | 24 Hours | 48 Hours | 72 Hours |
| MCF-7 | > 100 | 85.3 | 62.1 |
| A549 | 92.5 | 70.1 | 45.8 |
| HCT116 | 78.2 | 55.9 | 33.4 |
| HEK293 | > 100 | > 100 | 95.7 |
IC50 values were determined using an MTT assay.
Table 2: Recommended Concentration Ranges for this compound Based on Experimental Objective
| Experimental Objective | Cell Line | Recommended Concentration Range (µM) |
| Induction of Apoptosis | HCT116 | 10 - 40 |
| Inhibition of Cell Migration | A549 | 5 - 25 |
| Modulation of Gene Expression | MCF-7 | 1 - 20 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Incubate overnight at 37°C and 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle-only control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Mandatory Visualization
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Stability of Pterisolic acid A in different solvents and temperatures
Welcome to the Technical Support Center for Pterisolic Acid A. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, storing the solid at 2-8°C is acceptable. If dissolved in a solvent, it is advisable to store the solution at -80°C for long-term stability.
Q2: Which solvents are suitable for dissolving this compound?
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is commonly used. However, for stability studies, it is crucial to select a solvent that does not react with the compound.
Q3: How can I assess the stability of this compound in my experimental conditions?
The stability of this compound can be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A general protocol involves incubating the compound in the desired solvent at various temperatures and monitoring its concentration over time.
Q4: What are the likely degradation pathways for this compound?
This compound is an ent-kaurane diterpenoid. Compounds in this class can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[1] The specific degradation pathway for this compound would depend on the functional groups present in its structure and the stress conditions applied. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate its specific degradation products.
Stability of this compound: Data Summary
While specific experimental data on the stability of this compound is not extensively available in public literature, the following table provides a template for how such data would be presented. Researchers are encouraged to generate data specific to their experimental conditions.
| Solvent System | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%)[2] | Degradation Products Observed |
| Methanol | 25 | 24 | Data not available | Data not available |
| Methanol | 40 | 24 | Data not available | Data not available |
| Acetonitrile | 25 | 24 | Data not available | Data not available |
| Acetonitrile | 40 | 24 | Data not available | Data not available |
| Phosphate Buffer (pH 7.4) | 25 | 24 | Data not available | Data not available |
| Phosphate Buffer (pH 7.4) | 40 | 24 | Data not available | Data not available |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a selected solvent at a specific temperature.
1. Materials:
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This compound
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HPLC-grade solvent of choice (e.g., methanol, acetonitrile)
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HPLC system with a UV or MS detector
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Analytical HPLC column (e.g., C18)
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Volumetric flasks and pipettes
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Incubator or water bath
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 100 µg/mL) in the same solvent.
-
Initial Analysis (T=0): Immediately analyze the working solution using a validated HPLC method to determine the initial concentration of this compound. This will serve as the baseline.
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Incubation: Place the vials containing the working solution in an incubator or water bath set to the desired temperature.
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the incubated solution.
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HPLC Analysis: Analyze the withdrawn aliquots by HPLC to determine the concentration of this compound remaining.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visual Guides
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: Workflow for this compound Stability Testing.
Troubleshooting Guide for Stability Studies
This flowchart provides a guide to troubleshoot common issues encountered during stability experiments.
Caption: Troubleshooting Common Stability Study Issues.
References
Preventing degradation of Pterisolic acid A during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Pterisolic acid A during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to store the compound in a tightly sealed container to protect it from moisture and air.
Q2: How can I tell if my this compound has degraded?
Degradation may not always be visible. However, signs of degradation can include a change in color or the appearance of crystals in the material. If you observe any changes in the physical appearance of the compound, it is advisable not to use it. For a definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be used to check the purity of the sample against a reference standard.
Q3: What are the likely causes of this compound degradation?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a diterpenoid carboxylic acid), potential causes of degradation include:
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Hydrolysis: The carboxylic acid group can react with water, especially at non-neutral pH.
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Oxidation: The presence of double bonds and hydroxyl groups in the structure makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.
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Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
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Thermal Stress: Elevated temperatures can increase the rate of all chemical degradation reactions.
Q4: Should I be concerned about freeze-thaw cycles?
Yes, repeated freeze-thaw cycles should be avoided. These cycles can introduce moisture into the sample container and may physically stress the compound, potentially leading to degradation. It is recommended to aliquot the sample into smaller, single-use vials upon receipt to minimize the number of freeze-thaw cycles for the bulk material.
Troubleshooting Guides
Problem: I am observing a loss of activity or inconsistent results in my experiments.
This could be due to the degradation of your this compound stock. Follow this troubleshooting workflow to identify the potential cause:
Data on Storage Stability
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark, Inert Atmosphere | 0 | 99.5 | White Powder |
| 6 | 99.3 | White Powder | |
| 12 | 99.1 | White Powder | |
| 4°C, Dark | 0 | 99.5 | White Powder |
| 3 | 98.2 | White Powder | |
| 6 | 96.5 | Off-white Powder | |
| 25°C, Ambient Light | 0 | 99.5 | White Powder |
| 1 | 92.1 | Yellowish Powder | |
| 3 | 85.4 | Yellowish Powder |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Buffers of various pH
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Expose the solid this compound to 80°C in an oven for 48 hours.
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Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
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At appropriate time points, withdraw samples from each stress condition.
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Neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A reverse-phase C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
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Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
-
-
Data Analysis:
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Calculate the percentage of degradation for this compound under each stress condition.
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Characterize the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their mass and potential structure.
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This protocol provides a framework for investigating the stability of this compound. The specific conditions (temperature, duration, and concentration of stressing agents) may need to be adjusted based on the observed rate of degradation.
Technical Support Center: Minimizing Off-Target Effects of Pterisolic Acid A in Cellular Assays
Disclaimer: Pterisolic acid A is a known chemical compound. However, detailed public information regarding its specific mechanism of action, on-target effects, and off-target effects is limited. The following technical support guide provides general strategies and protocols for minimizing off-target effects of a hypothetical natural product small molecule inhibitor, using this compound as an illustrative example. Researchers should perform thorough validation experiments for their specific system.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a natural product like this compound?
Off-target effects occur when a compound, such as this compound, interacts with cellular components other than its intended biological target. This can lead to unintended biological consequences, confounding experimental results and potentially causing cytotoxicity. Natural products, often possessing complex chemical structures, may have a higher propensity for off-target interactions. It is crucial to identify and minimize these effects to ensure that the observed phenotype is a direct result of modulating the intended target.
Q2: What are the initial signs that this compound might be causing off-target effects in my cellular assay?
Common indicators of potential off-target effects include:
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Discrepancy with Genetic Validation: The phenotype observed with this compound treatment is not replicated when the presumed target is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.
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Inconsistent Results with Structurally Different Inhibitors: Other inhibitors, with different chemical scaffolds but targeting the same protein, fail to produce the same phenotype.
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High Cytotoxicity at Active Concentrations: Significant cell death is observed at or near the concentrations required for the desired biological effect.
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Unusual or Unexpected Cellular Phenotypes: The observed cellular response is not consistent with the known function of the intended target.
Q3: What are the primary strategies to reduce the off-target effects of this compound?
Key strategies to minimize off-target effects include:
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Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
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Orthogonal Validation: Confirm the observed phenotype using alternative methods, such as a structurally unrelated inhibitor or genetic manipulation of the target.
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Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available.
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Target Engagement Assays: Directly confirm that this compound is binding to its intended target within the cell.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background signal or cytotoxicity in the assay. | This compound concentration is too high, leading to off-target effects or general toxicity. | Perform a dose-response experiment to determine the optimal concentration. Use a cytotoxicity assay (e.g., MTT or LDH) to assess cell viability in parallel. |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions or this compound preparation. | Standardize cell seeding density and passage number. Prepare fresh stock solutions of this compound and use consistent dilution methods. |
| The observed phenotype does not match expectations for inhibiting the target. | This compound may be hitting one or more off-targets, or the primary target may have unknown functions in the specific cell line. | Conduct orthogonal validation using siRNA/CRISPR to confirm the on-target effect. Perform proteome-wide profiling to identify potential off-targets. |
| The effect of this compound diminishes over time. | The compound may be unstable in the culture medium or metabolized by the cells. | Reduce the incubation time. Consider a partial media change with fresh this compound for longer experiments. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the optimal concentration of this compound that elicits the desired biological effect with minimal cytotoxicity.
Methodology:
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Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., DMSO).
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Treatment: Remove the existing medium and add the this compound dilutions to the cells.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Phenotypic Readout: Measure the on-target biological response using a relevant assay (e.g., reporter gene expression, protein phosphorylation).
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Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTT, XTT, or LDH assay according to the manufacturer's instructions.
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Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity to determine the therapeutic window.
Protocol 2: Target Validation using CRISPR-Cas9 Knockout
Objective: To confirm that the biological effect of this compound is dependent on its intended target.
Methodology:
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gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of the intended protein target into a Cas9 expression vector.
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Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line.
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Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.
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Knockout Validation: Screen the clones for target protein knockout by Western blot or qPCR.
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Phenotypic Analysis: Treat the validated knockout clones and wild-type control cells with this compound at its optimal concentration.
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Comparison: Compare the phenotypic response to this compound in the knockout cells versus the wild-type cells. The absence of the phenotype in the knockout cells validates the on-target effect.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Adjusting pH for optimal Pterisolic acid A activity in buffers
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is Pterisolic acid A and where does it come from?
A1: this compound is a naturally occurring diterpenoid compound. It belongs to a class of ent-kauranoids and has been isolated from the ethanol (B145695) extract of the fern Pteris semipinnata.[1] This plant has been a subject of interest in traditional medicine and phytochemical research, leading to the discovery of several related compounds, including other Pterisolic acids and pterosins.[1][2][3][4]
Q2: I can't find a recommended pH for my assay with this compound. What should I do?
A2: It is common for novel compounds like this compound to lack established optimal assay conditions. Therefore, it is recommended to experimentally determine the optimal pH for your specific assay. This involves testing the activity of this compound across a range of pH values using different buffer systems. The detailed experimental protocol below provides a step-by-step guide for this process.
Q3: My results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are a frequent challenge in assay development with new compounds. Several factors could be at play:
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pH instability: The activity of this compound may be highly sensitive to small changes in pH. Ensure your buffer is properly prepared and has sufficient buffering capacity.
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Compound stability: The compound itself might be unstable at certain pH values, temperatures, or in the presence of certain buffer components.
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Solvent effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and is below the threshold of toxicity for your assay system.
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Pipetting and dilution errors: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate concentrations.
Q4: Are there any known biological activities of compounds from Pteris semipinnata that can guide my experiments?
A4: Yes, various compounds isolated from Pteris semipinnata have been reported to exhibit biological activities. For instance, some constituents have shown anti-inflammatory and cytotoxic effects. While these activities may not directly inform the optimal pH, they can provide a starting point for the types of assays where this compound might be active.
Troubleshooting Guide: Optimizing pH for this compound Activity
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Activity Observed | Suboptimal pH of the assay buffer. | Perform a pH screen using a broad range of buffers to identify the optimal pH for this compound activity. (See Experimental Protocol below). |
| Compound degradation at the tested pH. | Assess the stability of this compound at different pH values over the time course of your experiment. | |
| High Background Signal | Non-specific binding or interference at a particular pH. | Test different blocking agents or buffer additives. Ensure the buffer components do not interfere with your detection method. |
| Poor Reproducibility | Inadequate buffer capacity leading to pH drift during the assay. | Use a buffer with a pKa close to your target pH and at a sufficient concentration to maintain stable pH throughout the experiment. |
| Temperature fluctuations affecting pH. | Remember that the pH of many buffer solutions is temperature-dependent. Prepare and use your buffers at a consistent temperature. |
Experimental Protocol: Determining the Optimal pH for this compound Activity
This protocol provides a general method for screening the optimal pH for the biological activity of this compound in a cell-free (e.g., enzyme-based) or cell-based assay.
1. Buffer Selection and Preparation:
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Select a range of buffers that cover a broad pH spectrum (e.g., pH 4.0 to 10.0).
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Choose buffers with pKa values close to the desired pH to ensure adequate buffering capacity.
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Prepare all buffer solutions at the desired final concentration (e.g., 50-100 mM) and temperature of the experiment.
Table of Common Biological Buffers and Their Useful pH Ranges:
| Buffer | pKa at 25°C | Useful pH Range |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 |
| Acetate | 4.76 | 3.8 - 5.8 |
| MES | 6.15 | 5.5 - 6.7 |
| PIPES | 6.80 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.55 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| CHES | 9.30 | 8.6 - 10.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
2. Assay Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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In a multi-well plate, set up your assay in each of the selected buffers.
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For each buffer condition, include the following controls:
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Vehicle control: Contains the assay components and the same final concentration of the solvent used for this compound.
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Positive control (if available): A known activator or inhibitor for your assay.
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Negative control: Lacks a key component of the reaction (e.g., enzyme or substrate) to measure background signal.
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Add this compound to the experimental wells at a concentration determined from preliminary dose-response experiments.
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Incubate the plate under the standard conditions for your assay (e.g., temperature and time).
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Measure the assay signal using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).
3. Data Analysis:
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Subtract the background signal (negative control) from all other readings.
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Normalize the activity in the presence of this compound to the vehicle control for each buffer condition.
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Plot the relative activity of this compound as a function of pH. The pH at which the highest activity is observed is the optimal pH for your experimental conditions.
Visualizations
Caption: Workflow for determining the optimal pH of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Accounting for Pterisolic acid A autofluorescence in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers account for autofluorescence when using Pterisolic acid A in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiment with this compound?
Autofluorescence is the natural emission of light by biological structures or exogenously introduced compounds when they are excited by light, which can interfere with the detection of specific fluorescent signals from your probes of interest.[1][2] This can lead to high background noise, reduced contrast, and difficulty in distinguishing your target signal, potentially leading to incorrect interpretations of your data.[1][3] When working with this compound, if you observe fluorescence in unstained control samples, it is crucial to determine if it originates from the compound itself or from the biological specimen.
Q2: How can I determine if the autofluorescence I'm seeing is from this compound or from my sample?
To identify the source of autofluorescence, you should prepare a set of control samples for comparison:
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Unstained, untreated sample: This will reveal the baseline autofluorescence of your biological specimen.
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Sample treated with this compound but without fluorescent labels: This will help determine if this compound contributes to the observed fluorescence.
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Fully stained sample without this compound: This serves as a positive control for your staining protocol.
By comparing the fluorescence signals from these controls, you can pinpoint the origin of the unwanted background.[2]
Q3: Can my choice of fluorescent dyes affect the interference from this compound autofluorescence?
Yes, the selection of fluorophores is critical. If the autofluorescence suspected to be from this compound is strong in the blue or green regions of the spectrum, choosing fluorescent probes that emit in the red or far-red regions can help to spectrally separate the specific signal from the background. Brighter and more photostable dyes, such as some modern Alexa Fluor, Dylight, or Atto dyes, can also improve the signal-to-noise ratio.
Q4: Are there any software-based methods to remove autofluorescence after image acquisition?
Yes, techniques like spectral imaging and linear unmixing can computationally separate the autofluorescence signal from the specific fluorescent probe signals. This method treats autofluorescence as a distinct spectral profile and subtracts it from the final image, which can significantly improve data quality. This requires acquiring images over a range of emission wavelengths.
Troubleshooting Guides
Problem: High background fluorescence in samples treated with this compound.
This guide provides a systematic approach to identifying and mitigating high background fluorescence.
Step 1: Characterize the Autofluorescence
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Action: Image an unstained sample treated only with this compound. Acquire emission spectra across a broad range of excitation wavelengths to determine the excitation and emission profile of the suspected autofluorescence.
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Rationale: Understanding the spectral properties of the background signal is essential for choosing the right mitigation strategy.
Step 2: Optimize Sample Preparation
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Action: If using chemical fixation, consider alternatives to aldehyde-based fixatives like glutaraldehyde, which can increase autofluorescence. Methanol or ethanol (B145695) fixation may be suitable alternatives. If aldehydes must be used, treatment with sodium borohydride (B1222165) can help reduce fixation-induced fluorescence.
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Rationale: The fixation method can significantly contribute to background fluorescence.
Step 3: Implement a Pre-Acquisition Mitigation Technique
Choose one of the following methods to reduce autofluorescence before imaging:
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Method A: Photobleaching
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Protocol: Before applying your fluorescent probes, expose the this compound-treated sample to high-intensity light. The specific wavelength and duration will depend on the spectral characteristics of the autofluorescence. A broad-spectrum white light source can be effective.
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Rationale: Photobleaching selectively destroys the fluorescent molecules causing the background signal, thereby increasing the contrast of your specific labels.
-
-
Method B: Chemical Quenching
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Protocol: Treat the sample with a chemical quenching agent like Sudan Black B. A typical protocol involves incubating the sample in 0.1% Sudan Black B in 70% ethanol for 20 minutes, followed by thorough washing.
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Rationale: Quenching agents can absorb the autofluorescent emissions, reducing background noise.
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Step 4: Utilize Advanced Imaging and Analysis Techniques
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Action: Employ spectral imaging and linear unmixing. Acquire a spectral "fingerprint" of the this compound autofluorescence from a control sample. Use this information to computationally remove the background signal from your experimental images.
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Rationale: This post-acquisition correction method is powerful for separating signals with overlapping emission spectra.
Data and Protocols
Table 1: Common Endogenous Autofluorescent Species and their Spectral Properties
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Collagen | 340-400 | 400-600 | Prevalent in connective tissue. |
| Elastin | 350-450 | 420-520 | Contributes significantly to autofluorescence in tissues like skin and arteries. |
| NADH | 340-360 | 440-470 | A key metabolic coenzyme found in most cells. |
| Flavins (FAD, FMN) | 440-470 | 520-540 | Involved in cellular respiration. |
| Lipofuscin | 340-490 | 430-650 | "Aging pigment" that accumulates in lysosomes of various cell types. |
Experimental Protocol: Spectral Unmixing to Remove this compound Autofluorescence
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Prepare Control Samples:
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An unstained, untreated sample.
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A sample treated only with this compound.
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Single-stained samples for each fluorophore used in the experiment.
-
-
Acquire Reference Spectra:
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Using a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) for each control sample.
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From the this compound-treated sample, generate a reference spectrum for its autofluorescence.
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Generate reference spectra for each of your fluorophores from the single-stained samples.
-
-
Image Experimental Sample:
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Acquire a lambda stack of your fully stained experimental sample containing this compound.
-
-
Perform Linear Unmixing:
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In your imaging software, use the linear unmixing algorithm.
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Input the reference spectra for the this compound autofluorescence and all of your fluorophores.
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The software will calculate the contribution of each spectrum to every pixel in your experimental image and generate separated images for each signal, with the autofluorescence signal isolated and removed.
-
Visual Guides
Caption: A workflow for troubleshooting autofluorescence.
Caption: The logic of the spectral unmixing process.
References
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of Pterisolic Acid A in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid A is a natural compound of emerging interest within the scientific community. While its therapeutic potential is an active area of investigation, comprehensive data on its anticancer activity across multiple cell lines remains limited in published literature. This guide provides a robust framework for validating the cytotoxic and mechanistic properties of this compound, drawing parallels with established experimental data from analogous natural compounds. The methodologies and data presentation formats outlined herein are designed to facilitate objective comparison and support further research and development.
Comparative Anticancer Activity: A Data Framework
To systematically evaluate the efficacy of this compound, its cytotoxic effects should be quantified across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is determined for each cell line. For context, the following table presents IC50 values for other natural acids, illustrating how data for this compound could be structured for comparative analysis.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data to be determined | ||||
| N-[m-(trifluoromethoxy)phenyl] alepterolamide (Alepterolic acid derivative) | MCF-7 | Breast Cancer | 4.20 ± 0.21 | - | - |
| Sterculic Acid | A549 | Lung Cancer | >150 | - | - |
| Sterculic Acid | H1299 | Lung Cancer | >150 | - | - |
| Corosolic Acid | MDA-MB-231 | Breast Cancer | 20.12 | - | - |
| Corosolic Acid | MCF7 | Breast Cancer | 28.50 | - | - |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to the validation of anticancer activity. The following protocols are standard methodologies for assessing cytotoxicity and elucidating mechanisms of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance of the dissolved formazan solution.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is replaced with medium containing the various concentrations of this compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells should include untreated cells and cells treated with a vehicle control (the solvent used to dissolve the compound).
-
MTT Incubation: Following treatment, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a period that allows for the formation of formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for clearly communicating complex workflows and biological pathways. The following visualizations, created using the DOT language, illustrate the experimental process for validating anticancer activity and a hypothetical signaling pathway that this compound might modulate.
A Comparative Analysis of the Cytotoxicity of Pterisolic Acid A and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Pterisolic Acid A, a natural compound isolated from the fern Pteris semipinnata, and Doxorubicin, a well-established chemotherapeutic agent. This analysis is based on available preclinical data and aims to offer an objective overview for researchers in oncology and drug discovery.
Executive Summary
Doxorubicin is a potent and widely used anticancer drug with well-documented cytotoxic effects across a broad range of cancers. Its mechanisms of action, primarily DNA intercalation and topoisomerase II inhibition, are extensively studied. This compound is a lesser-known natural compound, and research into its cytotoxic potential is still emerging. This guide compiles and compares the available data on the cytotoxicity of these two compounds, including their effects on various cancer cell lines and the experimental methods used for their evaluation.
Disclaimer: The data for this compound is based on a study of cytotoxic constituents from Pteris semipinnata, where the compound is referred to as "Compound A". It is presumed that "Compound A" corresponds to this compound for the purpose of this comparison.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Cell Line | Cancer Type | This compound (as Compound A) IC50 (µg/mL)[1] | Doxorubicin IC50 (µM) |
| HepG2 | Liver Adenocarcinoma | > 10 | 12.2[1] |
| SPC-A-1 | Lung Adenocarcinoma | > 10 | Not widely reported |
| MGC-803 | Gastric Adenocarcinoma | > 10 | Not widely reported |
| CNE-2Z | Nasopharyngeal Carcinoma | > 10 | Not widely reported |
| BEL-7402 | Liver Adenocarcinoma | > 10 | Not widely reported |
| A549 | Lung Cancer | Not reported | > 20[1] |
| HeLa | Cervical Carcinoma | Not reported | 2.9[1] |
| MCF-7 | Breast Cancer | Not reported | 2.5[1] |
| M21 | Skin Melanoma | Not reported | 2.8 |
Note: The IC50 values for Doxorubicin are presented in µM. Direct comparison with µg/mL requires knowledge of the molecular weight of this compound. The provided data for this compound (Compound A) indicates weak cytotoxic activity (IC50 > 10 µg/mL) against the tested cell lines in that particular study. In contrast, another compound from the same plant, designated 6F, showed potent cytotoxicity with IC50 values ranging from 0.115 to 0.590 µg/mL across the same cell lines.
Experimental Protocols
The cytotoxicity of the constituents from Pteris semipinnata was determined using the MTT assay. This is a standard colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard procedure for determining the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Doxorubicin). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the wells containing treated cells is compared to the absorbance of the control wells to determine the percentage of cell viability. The IC50 value is then calculated, which represents the concentration of the compound that inhibits cell growth by 50%.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow: MTT Assay
References
Pterisolic Acid A vs. Pterisolic Acid B: A Comparative Bioactivity Study - An Unexplored Frontier
For the attention of: Researchers, scientists, and drug development professionals.
Pterisolic acid A and Pterisolic acid B are two naturally occurring diterpenoids that were first isolated from the fern Pteris semipinnata. Both compounds belong to the ent-kaurane class of diterpenoids, a group of natural products known for a wide range of biological activities. Despite their structural similarities and co-occurrence in the same plant species, a direct comparative study of their bioactivities has yet to be reported in the scientific literature. This guide provides the foundational chemical information for this compound and Pterisolic acid B and highlights the current gap in our understanding of their comparative biological effects, representing an open area for future research.
Chemical Structures and Origins
This compound and Pterisolic acid B were identified as new ent-15-oxokauran-19-oic acid derivatives. Their structures were elucidated through extensive spectroscopic studies, including single-crystal X-ray diffraction analysis.
This compound
-
CAS Number: 1401419-85-9
-
Chemical Formula: C₂₀H₂₆O₅
-
Molecular Weight: 346.42 g/mol
-
Origin: Isolated from the ethanol (B145695) extract of the fern Pteris semipinnata (Pteridaceae).
Pterisolic Acid B
-
CAS Number: 1401419-86-0
-
Chemical Formula: C₂₀H₂₈O₅
-
Molecular Weight: 348.44 g/mol
-
Origin: Isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae).
The chemical structures of this compound and Pterisolic acid B are presented below.
Caption: Chemical structures of this compound and Pterisolic Acid B.
Comparative Bioactivity: A Research Gap
A comprehensive search of the scientific literature reveals a significant lack of data regarding the biological activities of both this compound and Pterisolic acid B. While other diterpenoids isolated from the Pteris genus have demonstrated a range of bioactivities, including antitumor and anti-inflammatory effects, no specific experimental data for this compound or B in these or any other assays have been published.
Consequently, a direct comparison of their bioactivities is not possible at this time. This presents a compelling opportunity for researchers in natural product chemistry, pharmacology, and drug discovery to investigate and compare the biological potential of these closely related molecules.
Future Research Directions
To address this knowledge gap, the following experimental investigations are proposed:
1. In Vitro Cytotoxicity Screening:
-
Objective: To assess and compare the cytotoxic effects of this compound and Pterisolic acid B against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia).
-
Methodology: A standard MTT or SRB assay could be employed to determine the IC₅₀ values for each compound.
2. Anti-inflammatory Activity Assessment:
-
Objective: To investigate and compare the potential anti-inflammatory properties of both compounds.
-
Methodology: Assays such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or the inhibition of cyclooxygenase (COX) enzymes could be utilized.
3. Antioxidant Capacity Evaluation:
-
Objective: To determine and compare the antioxidant potential of this compound and B.
-
Methodology: Standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay would be suitable.
The results from these foundational studies would provide the first insights into the comparative bioactivities of this compound and B, potentially uncovering novel therapeutic leads and stimulating further research into their mechanisms of action.
Conclusion
This compound and Pterisolic acid B represent a pair of structurally related natural products with currently unknown biological potential. The absence of any published bioactivity data for these compounds underscores a significant opportunity for original research. The scientific community is encouraged to undertake comparative studies to elucidate their cytotoxic, anti-inflammatory, antioxidant, and other potential therapeutic properties. Such investigations are crucial for unlocking the potential of these novel ent-kaurane diterpenoids for future drug development.
Cross-validation of Pterisolic acid A's antioxidant activity with different assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the antioxidant activity of Pterisolic acid A against other well-established antioxidant compounds. Due to the current lack of publicly available, specific quantitative data on the antioxidant capacity of this compound, this document serves as a methodological template. The experimental protocols and data presentation formats are based on established antioxidant assays and are designed to guide researchers in conducting and presenting their own comparative studies.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound can vary significantly depending on the assay used, as different assays measure distinct aspects of antioxidant action (e.g., radical scavenging, reducing power). Therefore, cross-validation using multiple assays is crucial for a comprehensive assessment. This section presents a template for summarizing the comparative antioxidant activities of this compound against standard antioxidants such as Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.
Table 1: Comparative Antioxidant Activity (IC50 Values in µg/mL)
| Compound | DPPH Assay | ABTS Assay |
| This compound | [Experimental Data] | [Experimental Data] |
| Trolox | [Reference Data] | [Reference Data] |
| Ascorbic Acid | [Reference Data] | [Reference Data] |
| Gallic Acid | [Reference Data] | [Reference Data] |
IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.
Table 2: Comparative Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µg) |
| This compound | [Experimental Data] |
| Trolox | [Reference Data] |
| Ascorbic Acid | [Reference Data] |
| Gallic Acid | [Reference Data] |
FRAP value is expressed as micromolar of Fe(II) equivalents produced per microgram of the antioxidant.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following are methodologies for the key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve this compound and standard antioxidants in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined by plotting the percentage inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1][2]
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound and standard antioxidants in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare a series of concentrations of this compound and standard antioxidants.
-
Reaction Mixture: Add a small volume of the sample or standard solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as Fe(II) equivalents.
Visualizing Experimental Workflows
Clear visualization of experimental procedures and logical relationships is crucial for understanding and replicating research. The following diagrams, created using the DOT language, illustrate the workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Conclusion
The comprehensive evaluation of this compound's antioxidant potential requires a multi-assay approach. This guide provides the necessary framework for conducting and presenting such a comparative study. By adhering to standardized protocols and clear data presentation, researchers can generate robust and comparable data, contributing to a deeper understanding of the bioactivity of this compound and its potential applications in drug development and other fields. The provided workflows and data table templates are intended to be populated with experimental data to complete the comparative analysis.
References
Safety Operating Guide
Navigating the Disposal of Pterisolic Acid A: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Pterisolic acid A necessitates a cautious and compliant approach. Researchers, scientists, and drug development professionals must adhere to general best practices for chemical waste management and consult with their institution's environmental health and safety (EHS) office for definitive guidance.
Currently, a specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound is not publicly available. This compound is a diterpenoid acid, and in the absence of explicit instructions, it should be handled as a chemical waste with unknown toxicity. The following guidelines provide a general framework for its disposal, but are not a substitute for professional EHS consultation.
General Disposal Protocol for Laboratory Chemicals
When a specific SDS is unavailable, a conservative approach to waste disposal is crucial. The following steps outline a general procedure for managing the disposal of chemical waste like this compound in a laboratory setting.
-
Characterization and Segregation:
-
Treat this compound as a non-halogenated organic acid waste.
-
Do not mix it with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react, leading to dangerous situations.
-
Collect waste in a designated, properly labeled, and chemically resistant container. The container must be in good condition and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the first drop of waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Secondary containment is highly recommended to prevent the spread of material in case of a leak.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide them with all the information from the waste label.
-
Follow any specific instructions they provide for preparing the waste for transport.
-
Spill & Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Provide them with the name of the chemical and the approximate quantity spilled.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Quantitative Data
No specific quantitative data regarding the disposal or environmental impact of this compound was found in the available resources. The following table provides general information for related compounds for context, but it should not be used to make decisions about this compound.
| Chemical Property | Pteroic Acid | Perchloric Acid (70% solution) |
| Primary Hazard | Skin/eye/respiratory irritant | Strong oxidizer, corrosive |
| Disposal Consideration | Dispose of as hazardous waste | Dispose of as hazardous waste; do not mix with other chemicals |
Note: This data is for illustrative purposes only and does not reflect the properties of this compound.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The proper disposal method will be determined by your institution's EHS office and their licensed hazardous waste disposal vendor. The disposal process is an operational procedure, not an experimental one to be developed by laboratory personnel.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the disposal of this compound.
Personal protective equipment for handling Pterisolic acid A
Essential Safety and Handling Guide for Pterisolic Acid A
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally related compounds, including Pterisolic acid B and Pteroic acid, as well as general safety protocols for handling sesquiterpenoid compounds. A cautious approach is strongly advised.
Assumed Hazard Profile
Based on available data for similar compounds, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract. Although Pterisolic acid B is not classified as hazardous, Pteroic acid is known to cause skin and eye irritation.[1][2][3] As a general precaution for this class of compounds, the potential for allergic skin reactions upon repeated exposure should also be considered.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[4] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood. |
Operational and Disposal Plan
A systematic approach from receipt to disposal is critical for safety.
Experimental Workflow
Caption: Figure 1. Procedural workflow for safely handling this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature for long-term is -20°C and 2-8°C for short-term use.
-
Keep away from strong oxidizing/reducing agents and strong acids/alkalis.
Preparation and Handling
-
All work with this compound, especially in solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is correctly worn before handling.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
If preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Avoid ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling.
Spill and Emergency Procedures
| Incident | Procedure |
| Small Spill (Solid) | Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. |
| Small Spill (Liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water. |
| Large Spill | Evacuate the area and contact the appropriate emergency response team. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
Waste Disposal
-
All contaminated disposables (e.g., gloves, weighing boats) should be placed in a designated, sealed hazardous waste bag or container.
-
Dispose of all hazardous waste through the institution's official hazardous waste management program. Do not let the product enter drains.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
